5-Bromo-2-iodotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUADBHTFHMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369180 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-39-4 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-iodotoluene, a versatile halogenated aromatic hydrocarbon. Due to the differential reactivity of its bromine and iodine substituents, this compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and key reactions, with a focus on providing practical information for laboratory applications.
Chemical and Physical Properties
This compound is a dihalogenated derivative of toluene (B28343), presenting as a white to off-white crystalline solid under standard conditions.[1] It is characterized by its high chemical stability and is sparingly soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrI | [1] |
| Molecular Weight | 296.93 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 263 °C (lit.) | [3] |
| Density | 2.08 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.65 (lit.) | [3] |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Sparingly soluble in water | [1] |
| CAS Number | 116632-39-4 | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization and quality control of this compound. While specific peak assignments and spectral images are best sourced from dedicated spectral databases, this section outlines the available information.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2. Infrared (IR) Spectroscopy
FTIR and ATR-IR spectra for this compound have been recorded and are available in spectral databases.[2][5] The spectra are typically acquired on a neat sample.[2] Key expected absorptions would include C-H stretching from the methyl group and aromatic ring, C=C stretching of the aromatic ring, and C-Br and C-I stretching vibrations in the fingerprint region.
2.3. Mass Spectrometry (MS)
The monoisotopic mass of this compound is 295.86976 Da.[2] Mass spectrometry data is crucial for confirming the molecular weight and isotopic pattern characteristic of a compound containing both bromine and iodine.
2.4. Raman Spectroscopy
Raman spectra of this compound have also been documented and are available in spectral databases.[2]
Synthesis Protocols
This compound is primarily synthesized through two main strategies: regioselective halogenation of a substituted toluene or via a Sandmeyer reaction from an appropriately substituted aniline.
3.1. Regioselective Halogenation
A common synthetic route involves the iodination of 5-bromotoluene.[1]
Experimental Protocol: Iodination of 5-Bromotoluene
-
Reactants: 5-bromotoluene, an iodinating agent (e.g., iodine monochloride or N-iodosuccinimide), and a Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride).[1]
-
Solvent: An inert solvent such as dichloromethane (B109758) or acetonitrile.[1]
-
Procedure:
-
Dissolve 5-bromotoluene in the chosen inert solvent in a reaction vessel.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add the iodinating agent to the reaction mixture.
-
Heat the mixture under mild conditions (40–80 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).[1]
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.[1]
-
Caption: Workflow for the synthesis of this compound via regioselective halogenation.
3.2. Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route starting from an aromatic amine. This method is particularly useful for introducing halides to an aromatic ring with high regioselectivity. The general principle involves the diazotization of an arylamine followed by displacement of the diazonium group.
Chemical Reactivity and Applications
The presence of two different halogen atoms with distinct reactivities makes this compound a highly versatile intermediate in organic synthesis. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine atom, allowing for selective functionalization.
4.1. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can selectively react at the iodo position, leaving the bromo position available for subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reactants: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: A suitable solvent system, often a mixture such as Toluene/Ethanol/H₂O or 1,4-Dioxane/H₂O.
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
-
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. It is also noted to be light-sensitive, and therefore should be stored in a cool, dark place.[1]
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents enable its use in a variety of synthetic transformations, most notably in sequential cross-coupling reactions. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe utilization of this compound in their work.
References
Synthesis of 5-Bromo-2-iodotoluene from 5-bromotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-iodotoluene from 5-bromotoluene. The document details a robust experimental protocol, presents key data in a structured format, and outlines the necessary safety precautions for this chemical transformation. This guide is intended for use by qualified researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a valuable halogenated aromatic intermediate used in a variety of synthetic applications, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research.[1][2] Its differential halogen reactivity, with the iodine atom being more susceptible to substitution and cross-coupling reactions than the bromine atom, makes it a versatile building block for sequential chemical modifications. This guide focuses on a reliable and efficient method for the ortho-iodination of 5-bromotoluene.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 5-bromotoluene. The chosen methodology employs N-iodosuccinimide (NIS) as the iodine source and trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds via the in-situ formation of a highly electrophilic iodinating species, which then regioselectively attacks the electron-rich aromatic ring of 5-bromotoluene at the position ortho to the activating methyl group.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromotoluene | Reagent | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | 98% | Alfa Aesar |
| Trifluoroacetic Acid (TFA) | 99% | Acros Organics |
| Dichloromethane (B109758) (DCM) | Anhydrous | Fisher Scientific |
| Sodium thiosulfate (B1220275) | ACS Reagent | J.T. Baker |
| Sodium bicarbonate | ACS Reagent | EMD Millipore |
| Brine (saturated NaCl solution) | - | In-house preparation |
| Anhydrous magnesium sulfate | ACS Reagent | VWR |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexane | ACS Reagent | Macron Fine Chemicals |
| Ethyl acetate (B1210297) | ACS Reagent | Avantor |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
3.3. Reaction Procedure
-
To a solution of 5-bromotoluene (1.0 eq.) in anhydrous dichloromethane (DCM), add N-iodosuccinimide (1.1 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
3.4. Work-up Procedure
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
3.5. Purification
The crude this compound can be purified by one of the following methods:
-
Column Chromatography: Purify the crude product on a silica gel column using a hexane/ethyl acetate gradient as the eluent.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.
Data Presentation
4.1. Physical and Chemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 5-Bromotoluene | C₇H₇Br | 171.04 | Colorless liquid | -39.8 | 183.7 | 1.410 |
| This compound | C₇H₆BrI | 296.93 | White to off-white solid | N/A | 263 | 2.08 |
4.2. Reagent Safety Information
| Reagent | Hazard Statements | Precautionary Statements |
| 5-Bromotoluene | Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |
| N-Iodosuccinimide | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
| Trifluoroacetic Acid | Causes severe skin burns and eye damage. Harmful if inhaled. | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
4.3. Characterization Data (Predicted)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 7.65 (d, J=8.4 Hz, 1H), 7.20 (d, J=2.0 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H), 2.40 (s, 3H) | 142.1, 139.8, 132.5, 131.2, 122.0, 100.5, 22.8 |
Note: The NMR data presented is predicted and should be confirmed by experimental analysis.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 5-bromotoluene. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably prepare this important synthetic intermediate for their research and development needs. The provided data and workflow visualization are intended to facilitate the successful execution and understanding of this chemical transformation.
References
An In-depth Technical Guide to 5-Bromo-2-iodotoluene (CAS: 116632-39-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-iodotoluene, a versatile halogenated aromatic hydrocarbon with significant applications in organic synthesis. This document details its chemical and physical properties, safety and handling guidelines, synthesis protocols, and its utility in various cross-coupling reactions.
Core Compound Properties
This compound is a dihalogenated derivative of toluene (B28343), presenting as a white to off-white crystalline solid or a clear, slightly yellow to light red-pink liquid at room temperature.[1][2] Its structure, featuring both a bromine and an iodine atom on the toluene ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 116632-39-4 | [3] |
| Molecular Formula | C₇H₆BrI | [3] |
| Molecular Weight | 296.93 g/mol | [3] |
| Appearance | White to off-white crystalline solid or clear slightly yellow to light red-pink liquid | [1][2] |
| Boiling Point | 263 °C (lit.) | [3] |
| Density | 2.08 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.65 (lit.) | [3] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| Solubility | Sparingly soluble in water | [2] |
Spectral Data
| Spectrum Type | Data Availability | Reference(s) |
| ¹H NMR | Predicted spectra are available. | [2] |
| ¹³C NMR | Predicted spectra are available. | [2] |
| FTIR | Spectra available from various sources. | [4][5] |
| Raman | Spectrum available from various sources. | [4] |
| Mass Spectrometry | Monoisotopic Mass: 295.86976 Da | [4] |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[4]
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
-
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[4]
The compound is light-sensitive and should be stored in a dark place, sealed in a dry environment at room temperature.[2]
Synthesis of this compound
This compound is typically synthesized through regioselective halogenation reactions, with a common starting material being an ortho-substituted toluene derivative.[2] A frequently employed method involves the diazotization of 4-bromo-2-methylaniline (B145978) followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis from 4-Bromo-2-methylaniline
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Bromo-2-methylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Potassium iodide
-
Ice
-
Sodium thiosulfate (B1220275)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for synthesis and work-up
Procedure:
-
Diazotization:
-
Dissolve 4-bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Caption: Synthesis of this compound.
Applications in Cross-Coupling Reactions
The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound makes it a highly valuable substrate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed reactions, allowing for selective functionalization at this position while leaving the C-Br bond intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be selectively coupled at the iodine position with various boronic acids.
Generalized Experimental Protocol:
-
To a reaction flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Stille Coupling
The Stille coupling reaction provides another efficient method for C-C bond formation, utilizing organostannane reagents. Similar to the Suzuki coupling, the reaction with this compound can be performed selectively at the C-I bond.
Generalized Experimental Protocol:
-
In an inert atmosphere, dissolve this compound (1 equivalent) and an organostannane (1.1-1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene, THF).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).
-
Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or GC.
-
Upon completion, the reaction is worked up, and the product is purified, often by column chromatography, to remove the tin byproducts.
Caption: Stille Coupling Catalytic Cycle.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-C, C-N, C-O, and C-S bonds. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.
Generalized Experimental Protocol:
-
Combine this compound (1 equivalent), a suitable coupling partner (e.g., an amine, phenol, or another aryl halide), a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and optionally a ligand (e.g., 1,10-phenanthroline) in a reaction vessel.
-
Add a high-boiling polar solvent such as DMF, NMP, or DMAc.
-
Heat the mixture under an inert atmosphere at temperatures ranging from 100 to 200 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, perform an aqueous work-up, and purify the product by chromatography or recrystallization.
Caption: Ullmann Condensation Catalytic Cycle.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its distinct halogen functionalities allow for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Proper handling and adherence to safety protocols are essential when working with this compound. The synthetic and coupling methodologies outlined in this guide provide a solid foundation for its application in research and development.
References
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-iodotoluene, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery applications.
Core Physical Properties
This compound is a dihalogenated derivative of toluene (B28343).[1] At room temperature, it typically presents as a clear, colorless to yellow or orange liquid.[2][3] Its chemical structure, featuring both bromine and iodine atoms on the toluene ring, makes it a versatile reagent in various chemical transformations.
Quantitative Physical Data
The following table summarizes the key physical properties of this compound based on available data.
| Property | Value | Units | Notes |
| Molecular Formula | C₇H₆BrI | - | - |
| Molecular Weight | 296.93 | g/mol | [4][5] |
| Boiling Point | 263 | °C | at standard pressure (lit.)[4][6][7] |
| Density | 2.08 | g/mL | at 25 °C (lit.)[4][6][7] |
| Refractive Index | 1.65 | - | at 20 °C (lit.)[4][6][7] |
| Flash Point | 110 | °C | closed cup[4] |
| Solubility | Sparingly soluble in water. | - | [1] |
| Appearance | Clear colorless to yellow to orange to red liquid. | - | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard analytical methods would be employed for their measurement. For instance, boiling point determination would typically be carried out by distillation under atmospheric pressure, while density would be measured using a pycnometer or a digital density meter. The refractive index is commonly determined using an Abbe refractometer.
Synthetic Workflow
This compound is primarily used as a building block in organic synthesis. A general workflow for its synthesis is outlined below. While specific reaction conditions can vary, the diagram illustrates a common synthetic logic.
Caption: A logical workflow for the synthesis of this compound from o-toluidine.
Role in Suzuki Coupling Reactions
The differential reactivity of the bromine and iodine substituents in this compound makes it a valuable substrate in sequential cross-coupling reactions, such as the Suzuki coupling. This allows for the selective formation of new carbon-carbon bonds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 5-ブロモ-2-ヨードトルエン | this compound | 116632-39-4 | 東京化成工業株式会社 [tcichemicals.com]
- 4. 5-ブロモ-2-ヨードトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 116632-39-4 [chemicalbook.com]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to 5-Bromo-2-iodotoluene
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-2-iodotoluene, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a dihalogenated derivative of toluene, with a bromine atom at the 5-position and an iodine atom at the 2-position of the benzene (B151609) ring relative to the methyl group.[1] Its chemical formula is C7H6BrI.[1] The presence of two different halogens with distinct reactivities makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[1]
| Identifier | Value |
| CAS Number | 116632-39-4[1] |
| Molecular Formula | C7H6BrI[1] |
| Linear Formula | CH3C6H3(Br)I |
| PubChem CID | 2724601[2] |
| MDL Number | MFCD00060664 |
| InChI | 1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 |
| InChI Key | GHTUADBHTFHMNI-UHFFFAOYSA-N |
| SMILES | Cc1cc(Br)ccc1I |
| Property | Value |
| Molecular Weight | 296.93 g/mol [2] |
| Appearance | White to off-white solid, or clear slightly yellow to light red-pink liquid[1] |
| Boiling Point | 263 °C (lit.)[3] |
| Density | 2.08 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.65 (lit.)[3] |
| Flash Point | 110 °C (230 °F) - closed cup |
| Solubility | Sparingly soluble in water[1] |
| Storage | Light Sensitive, store at room temperature[1] |
Experimental Protocols
A common method for the synthesis of this compound is through the regioselective iodination of a starting material like 5-bromotoluene.[1]
Methodology:
-
Starting Material: 5-bromotoluene.
-
Iodinating Agent: Iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be used.[1]
-
Catalyst: A Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) is employed.[1]
-
Solvent: An inert solvent like dichloromethane (B109758) or acetonitrile (B52724) is used.[1]
-
Reaction Conditions: The reaction is typically carried out with mild heating, in the range of 40–80 °C.[1]
-
Procedure: The 5-bromotoluene is dissolved in the chosen inert solvent. The Lewis acid catalyst is added, followed by the portion-wise addition of the iodinating agent. The reaction mixture is stirred at the specified temperature for a period determined by reaction monitoring (e.g., by TLC or GC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by column chromatography or distillation, to yield pure this compound.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Applications in Research
This compound serves as a key intermediate in the synthesis of more complex molecules. Due to the differential reactivity of the bromine and iodine substituents, it is particularly useful for sequential, selective functionalization in cross-coupling reactions such as Suzuki, Stille, and Ullmann couplings.[1] This allows for the controlled construction of complex aromatic systems, which is highly valuable in the fields of pharmaceutical and agrochemical research.[1] It has been used in the synthesis of various compounds, including substituted biphenyls and phenylpyridines.
Safety and Handling
This compound is considered hazardous.[1] It may cause skin, eye, and respiratory tract irritation.[1][2] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a respirator, should be used when handling this chemical. It is classified as a combustible liquid.
| Code | Description |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
References
An In-depth Technical Guide to the Solubility of 5-Bromo-2-iodotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-iodotoluene, a key intermediate in organic synthesis. While quantitative solubility data is not extensively available in peer-reviewed literature, this document offers insights into its expected behavior in various organic solvents based on established chemical principles and available data for structurally similar compounds.
Introduction to this compound
This compound is a dihalogenated derivative of toluene, appearing as a white to off-white crystalline solid at room temperature.[1] Its structure, featuring a benzene (B151609) ring substituted with a bromine atom, an iodine atom, and a methyl group, makes it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The differential reactivity of the bromine and iodine substituents allows for selective functionalization, making it a valuable reagent in cross-coupling reactions such as Suzuki, Stille, and Ullmann couplings.[1]
Expected Solubility Profile
Based on the principle of "like dissolves like," this compound, a nonpolar aryl halide, is expected to be soluble in a range of common organic solvents and sparingly soluble in polar solvents like water. Aryl halides, in general, are soluble in organic solvents such as alcohols, ethers, and benzene.[2] The covalent nature of the carbon-halogen and carbon-carbon bonds in this compound leads to favorable interactions with nonpolar and weakly polar solvent molecules.[3]
| Solvent | Chemical Class | Polarity | Expected Solubility |
| Toluene | Aromatic Hydrocarbon | Nonpolar | High |
| Hexane | Aliphatic Hydrocarbon | Nonpolar | High |
| Dichloromethane (B109758) (DCM) | Halogenated Alkane | Polar Aprotic | High |
| Chloroform | Halogenated Alkane | Polar Aprotic | High |
| Diethyl Ether | Ether | Nonpolar | High |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | High |
| Ethyl Acetate | Ester | Polar Aprotic | Moderate to High |
| Acetone | Ketone | Polar Aprotic | Moderate |
| Acetonitrile | Nitrile | Polar Aprotic | Moderate |
| Methanol | Alcohol | Polar Protic | Low to Moderate |
| Ethanol | Alcohol | Polar Protic | Low to Moderate |
| Water | - | Polar Protic | Sparingly Soluble/Insoluble |
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, which can be adapted for laboratory use. This procedure highlights the use of organic solvents in which the product is soluble, facilitating reaction and workup.
Reaction: Iodination of 5-Bromotoluene
Reagents and Solvents:
-
5-Bromotoluene
-
N-Iodosuccinimide (NIS)
-
Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (catalyst)
-
Dichloromethane (DCM) or Acetonitrile (solvent)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask, dissolve 5-bromotoluene in an inert solvent such as dichloromethane or acetonitrile.[1]
-
Add a catalytic amount of a Lewis acid, such as iron(III) chloride or aluminum chloride.[1]
-
To this solution, add N-iodosuccinimide portion-wise.
-
The reaction mixture is stirred at a temperature between 40–80 °C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains a gap in the current literature, its chemical structure as a nonpolar aryl halide provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in nonpolar and weakly polar organic solvents, a characteristic that is leveraged in its synthesis and subsequent use in chemical reactions. The provided qualitative solubility guide and synthetic protocol offer valuable practical information for researchers and professionals in the field of drug development and organic synthesis. Further experimental studies are warranted to establish precise solubility curves for this important chemical intermediate.
References
An In-depth Technical Guide to the Regioselective Halogenation for the Synthesis of 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselective synthesis of 5-bromo-2-iodotoluene, a valuable halogenated intermediate in organic synthesis. This document details the most effective synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its application in research and development, particularly in the pharmaceutical and agrochemical industries.
Introduction
This compound (CAS No. 116632-39-4) is a dihalogenated toluene (B28343) derivative with significant utility as a building block in the synthesis of complex organic molecules.[1] Its structure, featuring two different halogen atoms at specific positions on the toluene ring, allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings.[1] This versatility makes it a key intermediate in the development of novel pharmaceuticals and agrochemicals. This guide focuses on the regioselective halogenation strategies to produce this compound with high purity and yield.
Physicochemical Properties and Spectroscopic Data
This compound is a clear, slightly yellow to light red-pink liquid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 116632-39-4 | [1][2][3] |
| Molecular Formula | C₇H₆BrI | [1][3] |
| Molecular Weight | 296.93 g/mol | [2][3] |
| Appearance | Clear slightly yellow to light red-pink liquid | [1] |
| Boiling Point | 263 °C (lit.) | [2] |
| Density | 2.08 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.65 (lit.) | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (d, J = 2.1 Hz, 1H), 7.25 (dd, J = 8.2, 2.1 Hz, 1H), 6.75 (d, J = 8.2 Hz, 1H), 2.39 (s, 3H) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.0, 139.8, 132.5, 129.9, 121.2, 100.5, 27.8 | Predicted |
Synthetic Methodologies: Regioselective Iodination of 3-Bromotoluene (B146084)
The most direct and efficient method for the synthesis of this compound is the regioselective electrophilic iodination of 3-bromotoluene. The methyl (-CH₃) and bromo (-Br) substituents on the aromatic ring are both ortho, para-directing groups. The iodination occurs preferentially at the position ortho to the activating methyl group and meta to the deactivating (but ortho, para-directing) bromo group. This directing effect, combined with steric hindrance, favors the formation of the desired this compound isomer.
A common and effective reagent for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid like iron(III) chloride. The acid activates the NIS, generating a more potent electrophilic iodine species.
General Reaction Scheme
Caption: General reaction scheme for the iodination of 3-bromotoluene.
Proposed Experimental Protocol
While a specific, detailed protocol for this exact transformation is not available in the public domain literature reviewed, the following procedure is a representative method based on general procedures for the regioselective iodination of activated aromatic compounds using NIS and an acid catalyst.
Materials:
-
3-Bromotoluene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or Iron(III) chloride (FeCl₃)
-
Dichloromethane (B109758) (DCM) or Acetonitrile (ACN) (anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromotoluene (1.0 eq) in anhydrous dichloromethane or acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (catalytic amount, e.g., 0.1-0.2 eq) or iron(III) chloride (catalytic amount, e.g., 0.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.
Table 2: Stoichiometry and Reagent Data (Example)
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Bromotoluene | 171.04 | 10 | 1.0 | 1.71 g |
| N-Iodosuccinimide | 224.99 | 11 | 1.1 | 2.47 g |
| Trifluoroacetic Acid | 114.02 | 1 | 0.1 | 0.114 g (77 µL) |
| Dichloromethane | - | - | - | 50 mL |
Reaction Mechanism and Regioselectivity
The regioselective iodination of 3-bromotoluene proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.
Caption: Mechanism of electrophilic iodination of 3-bromotoluene.
Explanation of Regioselectivity:
-
Activating Group: The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.
-
Deactivating but Ortho, Para-Directing Group: The bromo group (-Br) is a deactivating group due to its electron-withdrawing inductive effect, but it is also ortho, para-directing because of the resonance effect of its lone pairs.
-
Steric Hindrance: The position between the methyl and bromo groups (position 2) is sterically hindered.
-
Electronic Effects: The positions ortho and para to the methyl group (positions 2, 4, and 6) are electronically activated. The positions ortho and para to the bromo group (positions 2, 4, and 5) are also directed by resonance.
-
Outcome: The electrophilic attack occurs at the most activated and sterically accessible position. The position ortho to the strongly activating methyl group (position 2) is highly favored. While position 4 is also activated by both groups, position 2 is generally more favored for electrophilic attack on toluene derivatives. The presence of the bromo group at position 3 further directs the incoming electrophile to positions 2 and 5. The combination of these factors leads to the preferential formation of this compound.
Alternative Synthetic Routes
While the direct iodination of 3-bromotoluene is the most straightforward approach, other multi-step syntheses have been reported, often starting from different precursors. One such route involves a Sandmeyer-type reaction starting from an appropriately substituted aniline.
Synthesis from 3-Bromo-2-methylaniline (B1266185)
This route involves the diazotization of 3-bromo-2-methylaniline followed by a Sandmeyer reaction with an iodide source.
Caption: Alternative synthesis of this compound from 3-bromo-2-methylaniline.
This method, while potentially effective, involves the handling of potentially unstable diazonium salts and may be less direct than the electrophilic iodination of 3-bromotoluene.
Conclusion
The regioselective synthesis of this compound is most efficiently achieved through the direct iodination of 3-bromotoluene using N-iodosuccinimide and an acid catalyst. This method offers good yields and high regioselectivity, making it a preferred route for laboratory and potential scale-up applications. The understanding of the underlying electrophilic aromatic substitution mechanism is crucial for optimizing reaction conditions and ensuring the desired product formation. This technical guide provides the necessary theoretical background and a practical experimental framework for researchers and professionals in the field of organic synthesis.
References
The Emergence of a Versatile Building Block: A Technical Guide to 5-Bromo-2-iodotoluene
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 5-Bromo-2-iodotoluene.
This technical guide delves into the discovery, history, and synthetic methodologies of this compound (CAS No. 116632-39-4), a key intermediate in modern organic synthesis. This document provides a consolidated resource for researchers, offering detailed experimental protocols, quantitative data, and a historical perspective on this important halogenated aromatic hydrocarbon.
Discovery and History
This compound did not have a singular moment of discovery by an individual researcher, nor is it a naturally occurring compound.[1] Instead, it emerged as a valuable synthetic intermediate during the late 20th century, driven by the growing need for complex, polysubstituted aromatic scaffolds in pharmaceutical and materials science research.[1] Its utility lies in the differential reactivity of its two halogen substituents, allowing for selective and sequential functionalization in cross-coupling reactions. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond at this position while leaving the less reactive bromine atom intact for subsequent transformations. This chemoselectivity has made this compound a staple in the synthetic chemist's toolbox for the construction of intricate molecular architectures.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrI |
| Molecular Weight | 296.93 g/mol |
| Appearance | White to off-white crystalline solid |
| Boiling Point | 263 °C (lit.) |
| Density | 2.08 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.65 (lit.) |
| CAS Number | 116632-39-4 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methyl protons (δ ~2.4 ppm). A published spectrum for (4-Bromo-2-methylphenyl)triethylgermane, a derivative, shows aromatic signals at δ = 7.32 (d, J = 1.9 Hz, 1H), 7.28 – 7.25 (m, 1H), and a singlet for the methyl group.[2] |
| ¹³C NMR | Expected signals for six aromatic carbons and one methyl carbon. Specific data is not readily available in the surveyed literature. |
| Mass Spec. | The molecular ion peak (M⁺) would be a key feature, with its exact mass confirming the elemental composition. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 isotopic pattern. |
| Infrared (IR) | Data available from public repositories such as PubChem.[3] |
| Raman | Data available from public repositories such as PubChem.[3] |
Experimental Protocols
The most common and efficient synthesis of this compound is the regioselective iodination of 3-bromotoluene (B146084). The following protocol is a representative procedure based on established methods for the iodination of deactivated aromatic compounds.[4][5]
Synthesis of this compound via Electrophilic Iodination
This procedure details the iodination of 3-bromotoluene using N-iodosuccinimide (NIS) as the iodine source and trifluoromethanesulfonic acid (triflic acid) as a strong acid catalyst.
Reagents and Materials:
-
3-Bromotoluene
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromotoluene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, slowly add trifluoromethanesulfonic acid (0.1 to 0.5 equivalents).
-
In a separate container, dissolve N-iodosuccinimide (1.0-1.2 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the NIS solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
Expected Yield: While a specific yield for this exact transformation is not widely reported, similar iodinations of deactivated arenes can proceed in good to excellent yields.
Synthetic Applications and Logical Workflows
This compound is a versatile building block primarily used in sequential cross-coupling reactions. The C-I bond can be selectively functionalized, followed by a subsequent reaction at the C-Br bond.
Sequential Suzuki-Miyaura Cross-Coupling
A common application is the sequential Suzuki-Miyaura cross-coupling to synthesize unsymmetrical biaryl compounds.
Caption: Sequential Suzuki-Miyaura cross-coupling of this compound.
General Synthesis Workflow
The synthesis of this compound itself can be visualized as a straightforward electrophilic aromatic substitution reaction.
Caption: Synthesis of this compound from 3-bromotoluene.
Conclusion
This compound stands as a testament to the enabling power of synthetic intermediates in modern chemical research. Its well-defined reactivity and commercial availability have cemented its role as a crucial component in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to advanced materials. This guide provides a foundational understanding of its history, properties, and synthesis, empowering researchers to effectively utilize this versatile building block in their future endeavors.
References
5-Bromo-2-iodotoluene safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling precautions, and representative experimental use of 5-Bromo-2-iodotoluene (CAS No. 116632-39-4). The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a dihalogenated derivative of toluene, often appearing as a white to off-white crystalline solid or a clear, slightly yellow to light red-pink liquid.[1] It is sparingly soluble in water and is sensitive to light.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrI | [2] |
| Molecular Weight | 296.93 g/mol | [2] |
| Boiling Point | 263 °C (lit.) | [3] |
| Density | 2.08 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.65 (lit.) | [3] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Storage Temperature | Room temperature, in a cool, dark, and dry place | [4] |
Safety and Hazard Information
This compound is considered a hazardous substance and should be handled with appropriate care. The primary hazards are skin, eye, and respiratory tract irritation.[2][5]
GHS Classification and Hazard Statements
| GHS Classification | Hazard Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Source:[2]
Precautionary Statements
Safe handling of this compound requires adherence to the following precautionary measures:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash skin thoroughly after handling.[6] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[6] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[6] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| P405 | Store locked up.[5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Experimental Protocols: Representative Suzuki Coupling Reaction
This compound is a versatile intermediate in organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][5] The differential reactivity of the bromine and iodine substituents allows for selective functionalization. The following is a representative protocol for a Suzuki coupling reaction, based on general procedures for similar compounds.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualized Workflows and Logical Relationships
Safe Handling Workflow
The following diagram illustrates the key stages for the safe handling of this compound in a laboratory setting.
First Aid Decision Tree
In the event of accidental exposure, the following decision tree provides guidance on initial first aid measures.
References
- 1. This compound 98 116632-39-4 [sigmaaldrich.com]
- 2. This compound | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 116632-39-4 [chemicalbook.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-iodotoluene (CAS No. 116632-39-4), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is essential for its proper handling and storage. This compound is a dihalogenated derivative of toluene, characterized by its high chemical stability under standard conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrI | [1][2][3] |
| Molecular Weight | 296.93 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid or clear slightly yellow to light red-pink liquid.[1][4] | [1][4] |
| Boiling Point | 263 °C (lit.) | [2][5][6] |
| Density | 2.08 g/mL at 25 °C (lit.) | [2][5][6] |
| Refractive Index | n20/D 1.65 (lit.) | [2][5][6] |
| Solubility | Sparingly soluble in water. | [1] |
| Flash Point | >230 °F (>110 °C) - closed cup | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
Stability Profile
This compound is generally considered to be a stable compound under normal laboratory conditions.[7] Its molecular structure, featuring a substituted benzene (B151609) ring, contributes to its high chemical stability.[1] However, certain environmental factors can affect its integrity over time.
Key Stability Considerations:
-
Light Sensitivity: The most critical factor affecting the stability of this compound is its sensitivity to light.[1][6] Exposure to light can potentially lead to degradation, compromising the purity of the material. Therefore, it is imperative to protect the compound from light sources during storage and handling.
-
Thermal Stability: The compound is stable at ambient temperatures.[1] Its high boiling point suggests good thermal stability under normal storage conditions.
-
Reactivity: While generally stable, it is important to avoid contact with strong oxidizing agents.[8]
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Room temperature / Ambient temperatures. | The compound is stable at these temperatures.[1] |
| Light | Store in a dark place. Use amber or opaque containers. | The compound is light-sensitive and can degrade upon exposure to light.[1][6] |
| Atmosphere | Keep container tightly closed and sealed in a dry environment. | Protects from atmospheric moisture and contaminants.[1][6] |
| Ventilation | Store in a well-ventilated place. | General laboratory safety practice.[1] |
| Security | Store locked up. | As per safety data sheet recommendations.[1] |
Experimental Protocols and Workflows
Below is a Graphviz diagram illustrating the decision-making process for the storage and handling of this compound.
Safety and Handling Precautions
This compound is classified as an irritant.[3] It may cause skin, eye, and respiratory tract irritation.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[2]
-
Engineering Controls: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
First Aid Measures:
-
If on skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-溴-2-碘甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B21878.22 [thermofisher.com]
- 5. This compound | 116632-39-4 [chemicalbook.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 5-Bromo-2-iodotoluene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 5-Bromo-2-iodotoluene in Suzuki-Miyaura cross-coupling reactions. This versatile dihalogenated aromatic compound serves as a valuable building block for the synthesis of a wide array of substituted biaryl and poly-aryl compounds, which are key structural motifs in many pharmaceutical agents and advanced materials. The differential reactivity of the iodine and bromine substituents allows for selective, sequential functionalization, offering a powerful tool for the construction of complex molecular architectures.
Principle of Selective Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The general reactivity trend for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl > F. This reactivity difference is the foundation for the selective functionalization of this compound. Under carefully controlled conditions, the palladium catalyst will preferentially insert into the weaker carbon-iodine (C-I) bond, leaving the more stable carbon-bromine (C-Br) bond intact for subsequent transformations. This chemoselectivity enables the synthesis of mono-arylated bromo-iodotoluene derivatives, which can then be subjected to a second Suzuki coupling or other cross-coupling reactions at the bromine position.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes and Protocols for Stille Coupling with 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction joins an organotin compound (organostannane) with an organic halide or pseudohalide.[1] A key advantage of the Stille coupling is the air and moisture stability of the organostannane reagents, which are tolerant of a wide variety of functional groups.[2] This tolerance often eliminates the need for protecting groups, making it an efficient method in complex organic synthesis.[3]
This document provides detailed application notes and a protocol for the selective Stille coupling of 5-Bromo-2-iodotoluene. This substrate is of particular interest as it possesses two different halogen atoms, allowing for chemoselective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling selective coupling at the iodo-position while leaving the bromo-position intact for subsequent transformations.[4] This stepwise functionalization is highly valuable for the synthesis of complex, unsymmetrical biaryl and other multi-substituted aromatic compounds.[4]
Reaction Principle
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. Due to the higher reactivity of the C-I bond, this step occurs selectively at the 2-position.
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions for the selective Stille coupling of this compound with various organostannanes. Please note that these are generalized conditions and may require optimization for specific substrates to achieve optimal yields.
| Entry | Organostannane (R-SnBu₃) | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 100 | 12 | 85-95 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 16 | 80-90 |
| 3 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 24 | 75-85 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 10 | 70-80 |
Experimental Protocol: Selective Stille Coupling of this compound with Tributyl(vinyl)stannane
This protocol describes a representative procedure for the selective vinylation of this compound at the iodo-position.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Saturated aqueous potassium fluoride (B91410) (KF) solution
-
Brine
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add tributyl(vinyl)stannane (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove the tin byproducts. Stir the biphasic mixture vigorously for 30 minutes during each wash.
-
Extraction and Drying: Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-2-vinyltoluene.
Mandatory Visualizations
Caption: Experimental workflow for the Stille coupling of this compound.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for Ullmann Condensation Reactions Involving 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Bromo-2-iodotoluene in Ullmann condensation reactions. This versatile dihalogenated aromatic compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are pivotal in the development of pharmaceuticals and agrochemicals.[1] The distinct reactivity of the iodine and bromine substituents allows for selective and sequential functionalization, making this compound an attractive substrate in cross-coupling reactions.[1]
The Ullmann condensation is a well-established, copper-catalyzed reaction that converts aryl halides into aryl ethers, aryl amines, and other derivatives.[2] While traditional Ullmann reactions often require harsh conditions, modern advancements have led to milder and more efficient protocols.[2] This document outlines generalized procedures for the N-arylation and O-arylation of this compound based on established methodologies for similar substrates.
General Considerations for Ullmann Reactions
Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in copper-catalyzed cross-coupling reactions, the Ullmann condensation with this compound is expected to proceed selectively at the 2-position (the site of the iodine atom). This regioselectivity is a key advantage in multi-step synthetic sequences.
Application Note 1: N-Arylation of Amines with this compound
The copper-catalyzed N-arylation of amines with this compound provides a direct route to synthesize substituted N-(4-bromo-2-methylphenyl)anilines and related compounds. These structures are prevalent in medicinal chemistry and materials science.
Experimental Protocol: General Procedure for N-Arylation
This protocol is a representative procedure and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (e.g., aniline, substituted anilines, or aliphatic amines)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and a suitable ligand (0.2 mmol, 20 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Data Presentation: N-Arylation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Aniline | CuI | L-Proline | K₂CO₃ | DMF | 110 | 24 | N-(4-bromo-2-methylphenyl)aniline | 60-80 |
| This compound | 4-Methoxyaniline | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 120 | 18 | N-(4-bromo-2-methylphenyl)-4-methoxyaniline | 65-85 |
| This compound | Benzylamine | CuI | L-Proline | K₂CO₃ | DMF | 100 | 24 | N-benzyl-4-bromo-2-methylaniline | 55-75 |
Note: Yields are estimated based on typical Ullmann N-arylation reactions of similar aryl halides and may vary depending on the specific substrates and reaction conditions.
Workflow for N-Arylation of this compound
Caption: Workflow for the N-arylation of this compound.
Application Note 2: O-Arylation of Phenols with this compound (Ullmann Ether Synthesis)
The synthesis of diaryl ethers via the Ullmann condensation is a fundamental transformation in organic chemistry. The reaction of this compound with phenols provides access to 4-bromo-2-methylphenyl ethers, which are important precursors for various biologically active molecules.
Experimental Protocol: General Procedure for O-Arylation
This protocol is a representative procedure and may require optimization for specific phenol (B47542) substrates.
Materials:
-
This compound
-
Phenol (e.g., phenol, p-cresol)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, 2,2,6,6-tetramethyl-3,5-heptanedione)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and a suitable ligand (0.1 mmol, 10 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) to remove unreacted phenol, followed by water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired diaryl ether.
Data Presentation: O-Arylation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 1-bromo-4-methyl-2-phenoxybenzene | 70-90 |
| This compound | 4-Cresol | CuI | 2,2,6,6-Tetramethyl-3,5-heptanedione | K₂CO₃ | Dioxane | 100 | 18 | 1-bromo-4-methyl-2-(p-tolyloxy)benzene | 75-95 |
| This compound | 4-Nitrophenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 130 | 12 | 1-bromo-4-methyl-2-(4-nitrophenoxy)benzene | 65-85 |
Note: Yields are estimated based on typical Ullmann ether synthesis reactions of similar aryl halides and may vary depending on the specific substrates and reaction conditions.
Workflow for O-Arylation of this compound
Caption: Workflow for the O-arylation of this compound.
Conclusion
This compound is a highly useful and versatile substrate for Ullmann condensation reactions. The differential reactivity of its halogen substituents allows for regioselective C-N and C-O bond formation, providing access to a wide array of substituted anilines and diaryl ethers. The protocols outlined in these application notes serve as a robust starting point for researchers in synthetic and medicinal chemistry. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature will be crucial for achieving high yields with specific substrates.
References
Application of 5-Bromo-2-iodotoluene in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodotoluene is a versatile, di-halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective and sequential functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for inhibitors of Matrix Metalloproteinase-3 (MMP-3) and Coagulation Factor VIIa.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its use as a scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective reaction at the 2-position, leaving the bromine at the 5-position available for subsequent transformations. This sequential functionalization is a powerful strategy for the construction of complex, multi-substituted aromatic systems, which are common motifs in modern drug molecules.[1]
Key therapeutic areas where intermediates derived from this compound are relevant include:
-
Oncology: In the development of kinase inhibitors.
-
Inflammatory Diseases: In the synthesis of anti-inflammatory agents, including MMP inhibitors.
-
Cardiovascular Diseases: In the creation of antithrombotic agents, such as Factor VIIa inhibitors.
Experimental Protocols and Data
Synthesis of Pharmaceutical Intermediates
This compound is a key starting material for the synthesis of several important pharmaceutical intermediates. Below are detailed protocols for the preparation of select examples.
1. Synthesis of 3-Methyl-4-phenylbromobenzene
This compound is a biphenyl (B1667301) derivative that can serve as a precursor for various pharmaceutical agents. The synthesis is achieved through a selective Suzuki-Miyaura coupling reaction.
Experimental Protocol:
A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (B1210297) (0.02 eq), and triphenylphosphine (B44618) (0.08 eq) is placed in a round-bottom flask. 1,4-Dioxane (B91453) and a 2 M aqueous solution of potassium carbonate (4.0 eq) are added. The flask is equipped with a reflux condenser and heated to 90 °C with vigorous stirring for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | >90 |
2. Synthesis of 4-(4-Bromo-2-methylphenyl)butanoic Acid
This intermediate is a potential building block for various therapeutic agents, including matrix metalloproteinase inhibitors.
Experimental Protocol:
The synthesis of 4-(4-bromo-2-methylphenyl)butanoic acid from a related precursor, 3-(4-bromobenzoyl)propionic acid, involves a Clemmensen reduction. While not directly starting from this compound, this protocol illustrates a common transformation for related structures. Zinc powder (19 eq) is amalgamated by stirring with mercuric chloride (0.46 eq) in water and concentrated hydrochloric acid for 5 minutes. The liquid is decanted, and toluene, concentrated hydrochloric acid, and water are added. 3-(4-Bromobenzoyl)propionic acid (1.0 eq) is added, and the mixture is heated at reflux (100 °C) for 24 hours, with periodic addition of concentrated HCl. After cooling, the mixture is filtered, and the organic phase is separated and concentrated. The product is purified by silica gel column chromatography.[2]
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(4-Bromobenzoyl)propionic acid | Zn(Hg), HCl | Toluene/H₂O | 100 | 24 | 91.4 |
3. Synthesis of 2-Bromo-5-(4-bromo-2-methylphenyl)-3-methylpyridine
This complex biaryl structure, a potential kinase inhibitor intermediate, can be synthesized via a Suzuki-Miyaura coupling.
Experimental Protocol:
In a Schlenk flask, this compound (1.0 eq), (5-bromo-3-methylpyridin-2-yl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) are combined with a base like potassium phosphate (B84403) (2.0 eq). A degassed solvent system, typically 1,4-dioxane and water (4:1), is added. The reaction mixture is heated under an inert atmosphere at 85-95 °C for 15-24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (5-Bromo-3-methylpyridin-2-yl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | Moderate to Good |
Signaling Pathways and Biological Targets
1. Matrix Metalloproteinase-3 (MMP-3) Inhibition
MMP-3, or stromelysin-1, is an enzyme involved in the degradation of extracellular matrix proteins. Its overexpression is implicated in various pathological conditions, including arthritis and cancer. MMP-3 inhibitors block the active site of the enzyme, preventing the breakdown of the extracellular matrix. The signaling pathways regulating MMP-3 expression are complex and involve transcription factors like NF-κB and activator protein-1 (AP-1), which are activated by inflammatory cytokines such as TNF-α and IL-1β.[3][4]
Caption: MMP-3 Signaling Pathway and Inhibition.
2. Coagulation Factor VIIa Inhibition
Factor VIIa is a crucial enzyme in the extrinsic pathway of the blood coagulation cascade. Upon vessel injury, tissue factor is exposed, which binds to Factor VIIa, initiating a cascade of events leading to the formation of a fibrin (B1330869) clot. Inhibitors of Factor VIIa block this initial step, thereby preventing thrombosis.[5][6][7][8][9]
Caption: Coagulation Cascade and Factor VIIa Inhibition.
Synthetic Workflow Overview
The general workflow for utilizing this compound in a Suzuki-Miyaura coupling reaction is outlined below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation [frontiersin.org]
- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. radiopaedia.org [radiopaedia.org]
Application Notes: 5-Bromo-2-iodotoluene as a Key Intermediate in the Synthesis of Novel Herbicidal Compounds
Introduction
5-Bromo-2-iodotoluene is a versatile di-halogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its utility in the agrochemical industry is highlighted by its role as a precursor in the development of novel herbicides. The differential reactivity of the iodine and bromine substituents allows for selective, sequential chemical transformations, making it an ideal starting material for constructing intricate molecular architectures with potential herbicidal activity. The iodine atom is typically more reactive in metal-catalyzed cross-coupling reactions, enabling regioselective functionalization.
These application notes provide detailed protocols and data for the use of this compound in the synthesis of a herbicidally active 2-(substituted-phenyl)-cyclopentane-1,3-dione derivative, as described in patent literature. This specific application showcases a Grignard reaction to form a reactive organometallic intermediate, which can then be used in subsequent coupling reactions to build the final herbicidal scaffold.
Data Presentation
The following table summarizes the quantitative data for the initial Grignard reaction step in the synthesis of a herbicidal intermediate from this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-1-iodo-2-methylbenzene |
| Reagent | Isopropylmagnesium chloride lithium chloride complex (1.3M in THF) |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Reaction Temperature | -30°C to Room Temperature |
| Reaction Time | 1.5 hours |
| Molar Ratio (Reagent:Starting Material) | ~1.5 : 1 |
Experimental Protocols
Synthesis of a Grignard Reagent from this compound for Herbicidal Intermediate Synthesis
This protocol details the formation of a Grignard reagent from this compound, a critical step in the synthesis of certain herbicidal compounds.
Materials:
-
4-Bromo-1-iodo-2-methylbenzene (this compound)
-
Isopropylmagnesium chloride lithium chloride complex (1.3M solution in tetrahydrofuran)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard reaction glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath
Procedure:
-
A solution of 4-bromo-1-iodo-2-methylbenzene (2.0g, 6.74mmol) in anhydrous tetrahydrofuran (10ml) is prepared in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to -30°C using a suitable cooling bath.
-
Isopropylmagnesium chloride lithium chloride complex (5.44ml of a 1.3M solution in THF, 7.07 mmol) is added dropwise to the cooled solution, ensuring the internal temperature is maintained below -20°C.
-
Following the complete addition of the Grignard reagent, the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred at room temperature for 1.5 hours.
-
An additional portion of isopropylmagnesium chloride lithium chloride complex (2.5ml, 3.25 mmol) is added to the reaction mixture.
-
The resulting Grignard reagent solution is ready for use in subsequent coupling reactions for the synthesis of the target herbicidal molecule.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the utilization of this compound as an agrochemical intermediate.
Application Notes & Protocols: Chemoselective Functionalization of 5-Bromo-2-iodotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-iodotoluene is a valuable tri-substituted aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of two different halogen atoms—iodine and bromine—attached to the toluene (B28343) scaffold. These halogens exhibit distinct reactivities, enabling chemoselective functionalization. This property is crucial for the efficient, sequential synthesis of complex polysubstituted aromatic molecules, which are prevalent in pharmaceuticals, agrochemicals, and material science.[1][2]
The key to the chemoselective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[3] Consequently, the C-I bond is more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), which is often the rate-determining step in cross-coupling reactions.[3] This reactivity hierarchy (I > Br) allows for selective reactions at the C-I position while leaving the C-Br bond intact for subsequent transformations.[1][3]
Logical Workflow for Sequential Functionalization
The differential reactivity of the C-I and C-Br bonds allows for a logical and predictable synthetic workflow. The more reactive C-I bond is targeted in the first step using a variety of cross-coupling reactions. The resulting 5-bromo-2-substituted toluene intermediate can then undergo a second functionalization at the less reactive C-Br position.
Caption: Sequential functionalization of this compound.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with a variety of boronic acids or esters at the 2-position.[1][4] The resulting 4-bromo-2-methylbiphenyl (B1588497) derivatives can be used in a subsequent coupling reaction.[5]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst System | Base / Solvent | Conditions | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene:H₂O | 80 °C, 12 h | High (Typical) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / S-Phos | K₃PO₄ / Dioxane | 100 °C, 8 h | >90 (Typical) |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ / DMF | 90 °C, 12 h | ~85 (Typical) |
Note: Yields are representative for aryl iodide couplings and illustrate the expected outcome based on established methodologies.[3][6]
Detailed Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 4-bromo-2-methyl-1,1'-biphenyl via selective Suzuki-Miyaura coupling at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol, 296.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Argon gas supply
-
Standard glassware (Schlenk flask, condenser)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add toluene and water via syringe.
-
Heat the reaction mixture in a preheated oil bath to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and then brine (10 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-2-methyl-1,1'-biphenyl.[7]
Application Note 2: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. The high reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position under mild conditions, often catalyzed by a palladium complex with a copper(I) co-catalyst.[8][9]
Quantitative Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Conditions | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 °C, 4-6 h | 93[8] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA / THF | 60 °C, 12 h | High (Typical) |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | Reflux, 6 h | High[8] |
Detailed Protocol: Selective Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 4-bromo-1-methyl-2-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 mmol, 296.9 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mg)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 202.4 mg, 0.28 mL)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Argon gas supply
Procedure:
-
In a dry Schlenk flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.[8]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.[8]
-
Add phenylacetylene dropwise to the stirring mixture.[8]
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.[8]
-
After cooling, pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate (3 x 20 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Filter, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.[8]
Application Note 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] The chemoselectivity of this compound can be exploited to selectively introduce an amine functionality at the C-2 position, leaving the C-Br bond available for further diversification.[3] The choice of palladium precursor, ligand, and base is critical for achieving high yields.[10]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst / Ligand | Base / Solvent | Conditions | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ / Toluene | 100 °C, 16 h | High (Typical) |
| 2 | Morpholine (B109124) | Pd(OAc)₂ / RuPhos | NaOtBu / Dioxane | 80 °C, 18 h | >90 (Typical) |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ / XantPhos | Cs₂CO₃ / Dioxane | 100 °C, 12 h | ~85-95 (Typical) |
Note: Yields are representative for aryl iodide couplings based on established protocols.[12][13]
Detailed Protocol: Selective Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(4-bromo-2-methylphenyl)morpholine.
Materials:
-
This compound (1.0 mmol, 296.9 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
RuPhos (0.04 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Dioxane (5 mL)
-
Argon gas supply (glovebox recommended for base handling)
Procedure:
-
Inside a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube containing a stir bar.
-
Seal the tube, remove it from the glovebox, and add this compound.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane, followed by morpholine via syringe.
-
Place the sealed tube in a preheated 80 °C oil bath and stir for 18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired product.
Application Note 4: Lithium-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic reagents.[14] In the case of this compound, the lithium-halogen exchange rate follows the trend I > Br > Cl.[14] Therefore, treatment with an alkyllithium reagent like n-BuLi or t-BuLi at low temperature will selectively replace the iodine atom with lithium.[15] The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles.
Quantitative Data Summary: Lithium-Halogen Exchange and Trapping
| Entry | Alkyllithium | Electrophile (E⁺) | Solvent | Conditions | Product |
| 1 | n-BuLi | DMF | THF | -78 °C | 4-Bromo-2-methylbenzaldehyde |
| 2 | t-BuLi | CO₂ | Diethyl Ether | -78 °C, then warm | 4-Bromo-2-methylbenzoic acid |
| 3 | n-BuLi | (CH₃)₃SiCl | THF | -78 °C to RT | (4-Bromo-2-methylphenyl)trimethylsilane |
Detailed Protocol: Selective Lithiation and Formylation
Objective: To synthesize 4-bromo-2-methylbenzaldehyde.
Materials:
-
This compound (1.0 mmol, 296.9 mg)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 mmol, 0.69 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Anhydrous Dimethylformamide (DMF) (1.5 mmol, 0.12 mL)
-
Saturated aqueous NH₄Cl solution
-
Argon gas supply
Procedure:
-
Add this compound to an oven-dried, three-neck flask under an argon atmosphere.
-
Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 30 minutes. The exchange is typically very fast.[15]
-
Add anhydrous DMF dropwise and continue stirring at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting crude aldehyde by silica gel chromatography.
References
- 1. Buy this compound | 116632-39-4 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 116632-39-4 [chemicalbook.com]
- 5. This compound 98 116632-39-4 [sigmaaldrich.com]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-2-iodotoluene. This versatile building block allows for regioselective functionalization, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
This compound is a dihalogenated aromatic compound that serves as an excellent substrate for sequential or regioselective palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the C-I bond being substantially more susceptible to oxidative addition to a palladium(0) center, allows for selective functionalization at the 2-position while leaving the 5-position available for subsequent transformations. This stepwise approach is highly advantageous in the synthesis of complex biaryl and poly-substituted aromatic systems.[1] This document outlines protocols for the Suzuki-Miyaura, Sonogashira, and Heck couplings using this compound.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be controlled to selectively couple at the more reactive C-I bond.
Application: Synthesis of 4-Bromo-2-methylbiphenyl
A key application of the regioselective Suzuki-Miyaura coupling of this compound is the synthesis of 4-bromo-2-methylbiphenyl, an important intermediate for various functionalized biphenyl (B1667301) derivatives.
Reaction Scheme:
Quantitative Data Summary
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Propan-2-one / Water | Reflux | 12 | 80 |
Experimental Protocol: Synthesis of 4-Bromo-2-methylbiphenyl
This protocol is adapted from Organic Process Research & Development, 2003, 7, 3, 362-368.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Propan-2-one (Acetone)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous sodium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Add a mixture of propan-2-one and water as the solvent.
-
Purge the flask with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to reflux with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the propan-2-one under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-bromo-2-methylbiphenyl.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position.
Application: Synthesis of 4-Bromo-2-(phenylethynyl)toluene
This reaction provides a straightforward route to 2-alkynyl-4-bromotoluenes, which are versatile intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems.
Reaction Scheme:
Quantitative Data Summary (Representative)
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | 4-6 | >90 (estimated) |
Experimental Protocol: Synthesis of 4-Bromo-2-(phenylethynyl)toluene
This is a generalized protocol based on standard Sonogashira conditions for aryl iodides.
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous THF, followed by triethylamine (2.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv).
-
Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Regioselective Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. For this compound, the reaction is expected to occur selectively at the C-I bond.
Application: Synthesis of (E)-1-(4-Bromo-2-methylphenyl)-2-phenylethene
This reaction allows for the introduction of a vinyl group at the 2-position, leading to the formation of stilbene (B7821643) derivatives which are of interest in materials science and as pharmaceutical precursors.
Reaction Scheme:
Quantitative Data Summary (Representative)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16-24 | >85 (estimated) |
Experimental Protocol: Synthesis of (E)-1-(4-Bromo-2-methylphenyl)-2-phenylethene
This is a generalized protocol based on standard Heck reaction conditions for aryl iodides.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction tube or flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and tri(o-tolyl)phosphine (0.1 equiv).
-
Purge the tube with an inert atmosphere.
-
Add anhydrous DMF, styrene (1.5 equiv), and triethylamine (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura coupling of this compound.
References
Synthesis of Biaryl Compounds Using 5-Bromo-2-iodotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-bromo-2-iodotoluene as a versatile building block. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective and sequential cross-coupling reactions, enabling the synthesis of complex biaryl and poly-aryl structures.
Introduction
This compound is a dihalogenated aromatic compound that serves as an excellent starting material in palladium-catalyzed cross-coupling reactions for the construction of biaryl moieties.[1] Biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently found in pharmaceuticals, natural products, and organic electronic materials.[2][3][4]
The key feature of this compound is the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium catalyst at a much faster rate than the more stable C-Br bond.[5][6] This chemoselectivity allows for the selective functionalization of the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. This stepwise approach is highly valuable for the programmed synthesis of unsymmetrical and polysubstituted biaryl compounds.[7]
This guide focuses on three major palladium-catalyzed cross-coupling reactions for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.
-
Stille Coupling: Reaction with an organostannane reagent.[8]
-
Negishi Coupling: Reaction with an organozinc reagent.[1][9]
Chemoselectivity in Cross-Coupling Reactions
The selective synthesis of biaryl compounds from this compound hinges on the principle of chemoselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of halogens in the rate-determining oxidative addition step generally follows the order: I > Br > Cl > F.[10] This difference in reactivity allows for the preferential coupling at the more labile C-I bond under carefully controlled conditions.
By tuning the reaction parameters such as the catalyst, ligands, base, and temperature, it is possible to achieve high selectivity for mono-arylation at the 2-position. The remaining C-Br bond can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different aryl group, leading to the synthesis of unsymmetrical biaryls.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[11][12][13]
Application Notes
For the selective mono-arylation of this compound, a slight excess of the arylboronic acid is typically used. The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yield.[14] Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos are commonly employed.[15] The base, typically a carbonate or phosphate, plays a critical role in the transmetalation step.[16]
Experimental Protocol: Selective Mono-arylation
This protocol describes the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane (B91453)/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2.5 mL of water) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-bromotoluene.
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene (B28343)/H₂O | 90 | 8 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 85 | 10 | ~80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3) | Toluene | 100 | 6 | ~90 |
Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback that requires careful handling and disposal.[8][17]
Application Notes
Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound can be performed selectively at the C-I bond. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. The reaction is typically carried out in a non-polar aprotic solvent like toluene or THF. Additives such as lithium chloride (LiCl) or copper(I) iodide (CuI) can sometimes accelerate the reaction.
Experimental Protocol: Selective Mono-arylation
This protocol outlines the selective Stille coupling of this compound with a generic organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (0.05 mmol) in anhydrous, degassed toluene (10 mL).
-
Add the organostannane reagent (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Stille Coupling)
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | ~75-85 |
| 2 | (Thiophen-2-yl)-SnBu₃ | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 12 | ~70-80 |
| 3 | (4-Vinylphenyl)-SnBu₃ | Pd₂(dba)₃/P(o-tol)₃ (2/4) | THF | 90 | 18 | ~70-80 |
Note: Yields are representative and may vary based on the specific organostannane and reaction conditions.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[1][9] However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.[4]
Application Notes
The preparation of the organozinc reagent is a critical step in the Negishi coupling. It can be prepared in situ from the corresponding organohalide and activated zinc metal or via transmetalation from an organolithium or Grignard reagent. The subsequent coupling with this compound proceeds selectively at the C-I bond. Palladium catalysts with phosphine ligands are typically employed.
Experimental Protocol: Selective Mono-arylation
This protocol is a two-step, one-pot procedure involving the in situ preparation of an arylzinc reagent followed by the Negishi coupling.
Materials:
-
Aryl bromide or iodide (for organozinc preparation)
-
n-Butyllithium (1.0 equivalent)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.1 equivalents)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under argon, dissolve the aryl halide (1.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C and slowly add n-butyllithium (1.1 mmol). Stir for 30 minutes.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 mmol) in anhydrous THF (5 mL).
-
Slowly transfer the aryllithium solution to the ZnCl₂ solution at 0 °C and allow it to warm to room temperature over 30 minutes.
-
-
Negishi Coupling:
-
To the freshly prepared organozinc solution, add this compound (1.0 mmol) followed by the palladium catalyst (0.03 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data Summary (Negishi Coupling)
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(dppf)Cl₂ (3) | THF | RT | 4 | ~80-90 |
| 2 | (4-Tolyl)zinc bromide | Pd(OAc)₂/SPhos (2/4) | THF | 40 | 3 | ~85-95 |
| 3 | (2-Furyl)zinc chloride | Pd(PPh₃)₄ (5) | THF | RT | 6 | ~75-85 |
Note: Yields are representative and may vary based on the specific organozinc reagent and reaction conditions.
Sequential Cross-Coupling
A key application of this compound is in sequential cross-coupling reactions, where two different aryl groups are introduced in a stepwise manner.[7] This is achieved by first performing a selective coupling at the C-I bond under milder conditions, followed by a second coupling at the less reactive C-Br bond, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).
Application Notes
For a successful sequential coupling, it is crucial to ensure the first reaction goes to completion and that the mono-arylated product is either isolated and purified or that the conditions for the second coupling are compatible with the reagents from the first step. One-pot sequential couplings are highly efficient as they avoid intermediate purification steps.
Experimental Protocol: One-Pot Sequential Suzuki-Miyaura Coupling
This protocol describes a one-pot, two-step sequential Suzuki-Miyaura coupling to synthesize an unsymmetrical biaryl.
Materials:
-
This compound
-
Arylboronic acid 1 (1.1 equivalents)
-
Arylboronic acid 2 (1.2 equivalents)
-
Palladium catalyst 1 (e.g., Pd(PPh₃)₄, 3 mol%)
-
Palladium catalyst 2 (e.g., Pd(dppf)Cl₂, 3 mol%, optional)
-
Base 1 (e.g., K₂CO₃, 2.0 equivalents)
-
Base 2 (e.g., Cs₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water)
Procedure:
-
First Coupling (at C-I):
-
Follow the Suzuki-Miyaura protocol described above using Arylboronic acid 1, Pd(PPh₃)₄, and K₂CO₃ at 80 °C.
-
Monitor the reaction until all this compound is consumed.
-
-
Second Coupling (at C-Br):
-
To the same reaction vessel, add Arylboronic acid 2 (1.2 mmol), Cs₂CO₃ (2.5 mmol), and optionally, a more robust catalyst like Pd(dppf)Cl₂ (0.03 mmol).
-
Increase the reaction temperature to 100-110 °C and stir for an additional 12-24 hours.
-
Monitor the disappearance of the mono-arylated intermediate.
-
-
Work-up and Purification:
-
Follow the standard work-up and purification procedure for Suzuki-Miyaura couplings.
-
Caption: Logical workflow for sequential cross-coupling reactions.
Troubleshooting
Common issues in cross-coupling reactions with dihaloarenes include:
-
Low Selectivity: If coupling occurs at both the C-I and C-Br positions during the first step, consider lowering the reaction temperature, reducing the reaction time, or using a less active catalyst system.
-
Dehalogenation: The replacement of a halogen with a hydrogen atom is a common side reaction.[18] This can be minimized by using anhydrous and thoroughly degassed solvents, ensuring the purity of reagents, and sometimes by the choice of base.
-
Homocoupling: The coupling of two molecules of the organometallic reagent can occur. Using a precise stoichiometry of the organometallic reagent can help minimize this side reaction.[16]
-
Stalled Second Coupling: The C-Br bond is less reactive and may require more forcing conditions for the second coupling. If the reaction stalls, consider adding a more active catalyst/ligand system, a stronger base, or increasing the temperature.
Conclusion
This compound is a powerful and versatile building block for the synthesis of biaryl compounds. The differential reactivity of the C-I and C-Br bonds allows for a high degree of control, enabling the selective synthesis of mono-arylated intermediates and the subsequent construction of unsymmetrical biaryls through sequential cross-coupling reactions. The choice of the specific cross-coupling methodology—Suzuki-Miyaura, Stille, or Negishi—will depend on the desired functional group tolerance, the availability of starting materials, and the desired reactivity. By carefully controlling the reaction conditions, researchers can effectively utilize this compound to access a wide range of complex and valuable biaryl structures for applications in drug discovery and materials science.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Differentiating C-Br and C-Cl bond activation by using solvent polarity: applications to orthogonal alkyl-alkyl Negishi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its mild reaction conditions and tolerance of a broad range of functional groups.[2][3]
The selective functionalization of dihalogenated aromatic compounds is a crucial strategy in organic synthesis, allowing for the stepwise introduction of different substituents. In the case of 5-Bromo-2-iodotoluene, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly regioselective Sonogashira coupling. The reaction will preferentially occur at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[1] This application note provides a detailed experimental procedure for the selective Sonogashira coupling of this compound with phenylacetylene (B144264) as a model terminal alkyne.
Materials and Reaction Conditions
A summary of the materials, their properties, and the optimized reaction conditions for the Sonogashira coupling of this compound with phenylacetylene are presented in the table below.
| Component | Role | Chemical Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents | Physical Properties |
| This compound | Aryl Halide | C₇H₆BrI | 296.93[4] | 297 mg | 1.0 | White to off-white solid[5] |
| Phenylacetylene | Terminal Alkyne | C₈H₆ | 102.13[6] | 123 mg (132 µL) | 1.2 | Colorless, viscous liquid[6][7] |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 14 mg | 0.02 | Yellow crystalline solid |
| Copper(I) Iodide | Co-catalyst | CuI | 190.45 | 4 mg | 0.02 | Off-white powder |
| Triethylamine (B128534) (TEA) | Base & Solvent | C₆H₁₅N | 101.19 | 5 mL | - | Colorless liquid |
| Tetrahydrofuran (B95107) (THF) | Co-solvent | C₄H₈O | 72.11 | 5 mL | - | Colorless liquid |
Experimental Protocol
The following is a detailed protocol for the Sonogashira coupling of this compound with phenylacetylene.
1. Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (297 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Using a syringe, add anhydrous and degassed tetrahydrofuran (5 mL) and triethylamine (5 mL) to the flask.
-
The resulting mixture is stirred at room temperature for 10 minutes to ensure dissolution of the starting materials and catalysts.
-
Finally, add phenylacetylene (132 µL, 1.2 mmol) to the reaction mixture dropwise via syringe.
2. Reaction Execution and Monitoring:
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To do this, a small aliquot of the reaction mixture is taken with a capillary, diluted with ethyl acetate (B1210297), and spotted on a TLC plate. The plate is then developed in a suitable solvent system (e.g., hexane (B92381)/ethyl acetate 9:1) and visualized under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the progression of the reaction.
3. Work-up and Purification:
-
Upon completion of the reaction (typically within 2-4 hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-Bromo-2-(phenylethynyl)toluene.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the Sonogashira coupling experiment.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. This compound 98 116632-39-4 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 7. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]
The Strategic Role of 5-Bromo-2-iodotoluene in the Synthesis of Complex Aromatic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodotoluene is a versatile dihalogenated aromatic compound that serves as a pivotal building block in the synthesis of complex aromatic systems. Its utility stems from the differential reactivity of the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective and sequential functionalization, providing a powerful strategy for the controlled construction of intricate molecular architectures, which is of particular interest in pharmaceutical and materials science research.[1]
This document provides detailed application notes and representative protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Key Applications of this compound:
-
Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds allows for a two-step functionalization. A coupling reaction can be performed selectively at the iodo-position, followed by a second, different coupling reaction at the bromo-position.
-
Synthesis of Substituted Biphenyls: Suzuki-Miyaura coupling at the iodo-position with various arylboronic acids provides access to a wide range of 5-bromo-2-aryl-toluenes, which are precursors to more complex biaryl and polycyclic aromatic compounds.
-
Formation of Aryl-Alkynyl Scaffolds: Sonogashira coupling at the iodo-position enables the introduction of alkyne moieties, which are valuable handles for further transformations such as click chemistry or cyclization reactions.
-
Construction of Arylamine Derivatives: Buchwald-Hartwig amination allows for the selective formation of C-N bonds at the iodo-position, leading to the synthesis of N-aryl-5-bromo-2-methylanilines, important substructures in many biologically active molecules.
-
Precursor to Complex Heterocycles: Through multi-step synthetic sequences involving selective cross-coupling reactions, this compound is a key starting material for the synthesis of complex heterocyclic systems such as carbazoles. For instance, it has been used in the synthesis of 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions. While these protocols are for analogous substrates, they provide a strong starting point for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-N-phenylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 12-24 | High |
| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 90 | 12 | 85 |
| 3 | 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3.0) | H₂O/MeCN (4:1) | 37 | 18 | High |
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | 4-6 | 93 |
| 2 | 2-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | - | [TBP][4EtOV] | - | - | 96 |
| 3 | 5-Bromo-N-phenylpyridin-3-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3.0) | 1,4-Dioxane | 80 | 16 | 85 |
Table 3: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 100-110 | 12-24 | High |
| 2 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100-110 | - | High |
| 3 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | H₂O | 50 | - | High |
Experimental Protocols
The following are detailed, representative protocols for key transformations involving selective cross-coupling reactions. These can be adapted for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol describes the selective coupling of an aryl iodide in the presence of an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Sonogashira Coupling at the Iodo-Position
This protocol outlines the selective coupling of a terminal alkyne with an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base via syringe. Then, add the terminal alkyne dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the Iodo-Position
This protocol details the selective C-N bond formation at the iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline or Morpholine) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos or BINAP) (4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube. Add the solvent and stir for 10-15 minutes.
-
Reagent Addition: Add this compound, the amine, and the base.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the sequential functionalization of this compound.
Caption: Sequential cross-coupling pathways for this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-iodotoluene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-2-iodotoluene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing practical solutions to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Direct Iodination of 4-Bromotoluene (B49008): This method involves the direct electrophilic iodination of commercially available 4-bromotoluene using an iodinating agent in the presence of a catalyst.[1]
-
Sandmeyer Reaction of 3-Bromo-6-methylaniline: This multi-step approach begins with the diazotization of 3-bromo-6-methylaniline, followed by a copper-catalyzed Sandmeyer reaction to introduce the iodine atom.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can vary significantly based on the optimization of reaction conditions for each route. While direct iodination can be efficient, the Sandmeyer reaction, when properly controlled, can also provide good to excellent yields. The choice of route may also depend on the availability and cost of starting materials.
Q3: What are the most common impurities in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (e.g., 4-bromotoluene or 3-bromo-6-methylaniline), positional isomers, and byproducts from side reactions.[2] In the Sandmeyer route, phenolic byproducts and tar-like substances can form if the diazotization temperature is not strictly controlled.[3][4]
Q4: What are the recommended purification methods for this compound?
A4: The most effective purification techniques are recrystallization and column chromatography.[2] Recrystallization from solvents like ethanol (B145695) or hexane (B92381) can be effective for removing less soluble impurities.[2] Column chromatography using silica (B1680970) gel is ideal for separating the desired product from isomeric impurities and other byproducts.[2]
Troubleshooting Guide: Low Yield and Side Product Formation
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Direct Iodination | Incomplete reaction. | - Ensure the use of a suitable catalyst (e.g., a Lewis acid).- Increase the reaction time or temperature moderately.- Use a more reactive iodinating agent such as Iodine monochloride (ICl) or N-Iodosuccinimide (NIS).[1] |
| Formation of side products. | - Optimize the reaction temperature to minimize side reactions.- Use a selective iodinating agent to reduce the formation of undesired isomers. | |
| Low Yield in Sandmeyer Reaction | Decomposition of the diazonium salt.[3] | - Strictly maintain the temperature of the diazotization reaction between 0-5 °C.[3][4]- Use the diazonium salt immediately after its preparation.[3] |
| Incomplete diazotization. | - Ensure a sufficient excess of nitrous acid. The presence of excess nitrous acid can be confirmed using starch-iodide paper (should turn blue).[3] | |
| Inactive copper catalyst. | - Use freshly prepared or commercially available high-purity copper(I) salts. | |
| Formation of Dark, Tarry Byproducts | Uncontrolled decomposition of the diazonium salt leading to radical side reactions.[3] | - Lower the reaction temperature during both diazotization and the Sandmeyer reaction.- Ensure slow and controlled addition of the diazonium salt solution to the copper(I) iodide solution.[3] |
| Azo coupling side reaction. | - Maintain a sufficiently acidic medium during diazotization to prevent the coupling of the diazonium salt with the unreacted amine.[3] | |
| Presence of Isomeric Impurities | Lack of regioselectivity in the iodination step. | - In direct iodination, the choice of catalyst and solvent can influence regioselectivity.- For purification, employ column chromatography with an optimized eluent system to separate the isomers.[2] |
Comparative Data of Synthetic Methods
The following table summarizes typical reaction conditions and yields for the two primary synthetic routes to this compound.
| Method | Starting Material | Key Reagents | Typical Temperature | Typical Yield |
| Direct Iodination | 4-Bromotoluene | N-Iodosuccinimide (NIS), Lewis Acid Catalyst | 40-80 °C[1] | Moderate to High |
| Direct Iodination | 4-Bromotoluene | Iodine monochloride (ICl), Acetic Acid | Reflux | Moderate |
| Sandmeyer Reaction | 3-Bromo-6-methylaniline | 1. NaNO₂, H₂SO₄2. KI, CuI | 0-5 °C (Diazotization) | Good to High |
Experimental Protocols
Method 1: Direct Iodination of 4-Bromotoluene
This protocol describes the synthesis of this compound via the direct iodination of 4-bromotoluene using N-Iodosuccinimide (NIS).
Materials:
-
4-Bromotoluene
-
N-Iodosuccinimide (NIS)
-
Iron(III) chloride (FeCl₃) or another suitable Lewis acid
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Sodium thiosulfate (B1220275) solution (10% w/v)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromotoluene in the chosen inert solvent (dichloromethane or acetonitrile).
-
Add the Lewis acid catalyst (e.g., FeCl₃) to the solution.
-
Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Heat the reaction mixture to a mild temperature (40-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Method 2: Sandmeyer Reaction of 3-Bromo-6-methylaniline
This protocol details the synthesis of this compound from 3-bromo-6-methylaniline via a Sandmeyer reaction.
Materials:
-
3-Bromo-6-methylaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Copper(I) iodide (CuI)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Diazotization
-
In a beaker, cautiously add concentrated sulfuric acid to water, and then dissolve 3-bromo-6-methylaniline in the cooled dilute acid solution.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
Check for the presence of excess nitrous acid with starch-iodide paper (a positive test will show a blue-black color).
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of potassium iodide and copper(I) iodide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide/copper(I) iodide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Purification of 5-Bromo-2-iodotoluene by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-iodotoluene via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Data Presentation: Solvent Screening for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[1] Based on the principles of "like dissolves like" and empirical data from structurally similar aryl halides, a screening of common laboratory solvents is recommended.
Disclaimer: The following table provides estimated solubility data for this compound based on the behavior of analogous compounds.[1] Experimental verification is strongly advised to determine the optimal solvent or solvent system for your specific sample and purity requirements.
| Solvent/Solvent System | Polarity Index | Boiling Point (°C) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Crystal Quality | Notes |
| Ethanol (B145695) | 4.3 | 78 | ~1.8 | > 25 | Good | A promising single solvent option. Slow cooling is recommended to obtain well-defined crystals. |
| Isopropanol | 3.9 | 82 | ~1.2 | > 18 | Good to Excellent | Similar to ethanol, may yield slightly larger and purer crystals due to a slightly lower polarity. |
| Methanol | 5.1 | 65 | ~2.5 | > 30 | Fair to Good | Higher solubility at room temperature might lead to lower recovery rates. |
| n-Hexane | 0.1 | 69 | < 0.1 | ~1.5 | Poor (potential for oiling out) | Generally too non-polar to be a good single solvent, but an excellent candidate as an anti-solvent. |
| Ethyl Acetate (B1210297) | 4.4 | 77 | > 15 | > 35 | Poor (too soluble) | The compound is likely too soluble at room temperature for efficient recovery in a single solvent system. |
| Toluene | 2.4 | 111 | ~2.5 | > 30 | Good | The higher boiling point requires careful handling but can be effective. |
| Ethyl Acetate / n-Hexane | Variable | Variable | Variable | > 20 | Excellent | A highly recommended mixed solvent system. The ratio can be optimized to achieve high purity and recovery. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethanol (e.g., 5-7 mL) and heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue to add small portions of hot ethanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a stemless funnel with fluted filter paper and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate and n-Hexane)
This method is often effective when a single solvent is not ideal. A "good" solvent (ethyl acetate) in which the compound is highly soluble is paired with a "poor" or "anti-solvent" (n-hexane) in which it is sparingly soluble.
Methodology:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Induce Cloudiness: While the solution is still hot, slowly add n-hexane dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethyl acetate/n-hexane (using the optimized ratio).
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the crude material is significantly impure or if the solution is cooled too rapidly.[3]
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool more slowly. Insulating the flask can help to slow the cooling rate. If using a mixed solvent system, adding more of the "good" solvent can also resolve this issue.
Q2: Crystal formation is not occurring, even after the solution has cooled. What is the problem?
A2: A lack of crystal formation suggests that the solution is not supersaturated.
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal growth to begin.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Q3: The recovery yield of my purified this compound is very low. What are the possible reasons?
A3: A low yield is a common issue in recrystallization.
-
Possible Causes and Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain in the mother liquor.[2][3] To remedy this, you can evaporate some of the solvent and attempt to recrystallize a second crop of crystals from the mother liquor.
-
Premature Crystallization: If you performed a hot filtration, some product might have crystallized along with the impurities. Ensure your filtration apparatus is adequately pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently in an ice bath for an adequate amount of time.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Q4: My recrystallized product is still impure. What can I do?
A4: If impurities persist, consider the following:
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples.
-
Optimize the Solvent System: The impurities may have similar solubility properties to your product in the chosen solvent. Experiment with a different solvent or adjust the ratio of your mixed solvent system.
-
Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: A step-by-step workflow for the recrystallization process.
Troubleshooting Logic
This diagram outlines the decision-making process for common recrystallization problems.
Caption: Decision tree for addressing common recrystallization issues.
References
removing impurities from 5-Bromo-2-iodotoluene via column chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for the purification of 5-Bromo-2-iodotoluene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a di-halogenated aromatic hydrocarbon, appearing as a white to off-white crystalline solid at room temperature.[1] It serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions like Suzuki and Stille, for creating more complex molecules in pharmaceutical and agrochemical development.[1] High purity is crucial as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.
Q2: What are the common impurities found in crude this compound?
Common impurities often originate from the synthesis process, which typically involves the iodination of 5-bromotoluene.[1] Potential impurities may include:
-
Starting Material: Unreacted 5-bromotoluene.
-
Regioisomers: Other isomers formed during halogenation, such as 2-bromo-5-iodotoluene (B1273150) or 4-bromo-2-iodotoluene.[1]
-
Related Byproducts: Di-iodinated or other poly-halogenated species.
Q3: What is the recommended stationary phase for purifying this compound?
For compounds of moderate polarity like this compound, silica (B1680970) gel (SiO2) is the most common and effective stationary phase.[2] Given that the compound is relatively stable, standard flash-grade silica gel (40-63 µm) is appropriate. Silica gel is slightly acidic, which is generally not a problem for this compound.[2]
Q4: Which mobile phase (eluent) system is best for this separation?
A non-polar solvent system is ideal. The most common eluents are mixtures of hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.[3] A good starting point is a low percentage of ethyl acetate in hexanes. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.3-0.35 for this compound for the best separation.[2]
Troubleshooting Guide
Problem: Poor or no separation of spots on the TLC plate.
-
Answer:
-
Solvent Polarity is Too High: If all spots, including your product, run to the top of the TLC plate (high Rf values), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
Solvent Polarity is Too Low: If all spots remain at the baseline (low Rf values), your solvent system is not polar enough. Gradually increase the concentration of the polar solvent.
-
Try a Different Solvent System: If adjusting polarity doesn't resolve the spots, consider a different solvent system. For instance, substituting ethyl acetate with diethyl ether or dichloromethane (B109758) can alter the selectivity of the separation.[3]
-
Problem: The purified product is still contaminated with an impurity.
-
Answer:
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. A general guideline is to use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1 for effective separation.[2][4]
-
Improper Column Packing: Air bubbles, cracks, or channels in the silica bed will lead to an uneven solvent front and mixing of bands.[4] Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica.[2]
-
Inappropriate Fraction Size: Collecting fractions that are too large can cause a pure compound to be mixed with an adjacent impurity band. Reduce the volume of each fraction collected around the elution point of your product.
-
Problem: The compound will not elute from the column.
-
Answer:
-
Insufficient Solvent Polarity: The eluent may not be polar enough to move the compound through the silica gel. After eluting with your initial non-polar solvent to remove less polar impurities, you can gradually increase the polarity of the mobile phase (gradient elution).[5] For example, you can increase the percentage of ethyl acetate in hexanes.
-
Compound Decomposition: Although this compound is generally stable, highly reactive impurities or prolonged exposure to acidic silica gel could potentially cause degradation.[5] You can check for stability by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared. If it is unstable, consider using deactivated (neutral) silica gel or adding ~1% triethylamine (B128534) to your eluent.[3]
-
Problem: The compound elutes too quickly (in the solvent front).
-
Answer:
-
Excessive Solvent Polarity: The mobile phase is too polar, causing all compounds to move with the solvent front without interacting with the silica gel.[2] You must reduce the polarity by decreasing the amount of the polar component (e.g., use 1% ethyl acetate in hexanes instead of 10%).
-
Sample Loaded in a Too-Polar Solvent: If the sample is dissolved in a large volume of a highly polar solvent for loading, it will disrupt the equilibration at the top of the column and carry the compound down rapidly. Always dissolve the sample in the minimum amount of the eluent or a slightly more polar solvent.[6] For better results, consider the dry loading method.[4][6]
-
Problem: Tailing or streaking of the compound band during elution.
-
Answer:
-
Sample Overloading: Too much sample loaded onto the column can lead to tailing.[4] Try reducing the amount of material.
-
Incomplete Dissolution: If the crude product is not fully dissolved when loaded, it can cause streaking as it slowly dissolves on the column.[4] Ensure complete dissolution before loading.
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Strong Interaction with Silica: The slightly acidic nature of silica gel might cause minor tailing. While less common for this compound, adding a very small amount of a modifier to the mobile phase could improve the peak shape.[4]
-
Data Presentation
Table 1: Potential Impurities and Chromatographic Behavior
| Compound | Molecular Weight ( g/mol ) | Polarity (Relative) | Expected Elution Order (from first to last) |
| 5-Bromotoluene (Starting Material) | 171.04 | Least Polar | 1 |
| This compound (Product) | 296.93 | Intermediate | 2 |
| Isomeric di-halotoluenes | 296.93 | Similar to product | Close to product |
| Poly-halogenated byproducts | >296.93 | Most Polar | 3 |
Table 2: Recommended Solvent Systems for TLC/Column Chromatography
| Solvent System (v/v) | Polarity | Recommended Use | Expected Rf of Product |
| 100% Hexanes | Very Low | To elute very non-polar impurities | ~0.0 |
| 2-5% Ethyl Acetate / Hexanes | Low | Initial system for separation | 0.2 - 0.4 |
| 5-10% Diethyl Ether / Hexanes | Low | Alternative system | 0.2 - 0.4 |
| 10-20% Ethyl Acetate / Hexanes | Medium | For eluting the product if it moves too slowly | >0.5 |
Note: Optimal solvent ratios should always be determined empirically using TLC.
Experimental Protocols
Method 1: Slurry Packing and Wet Loading
-
Preparation: Select a column of appropriate size. As a rule of thumb, use about 30-50 g of silica gel for every 1 g of crude product.[2] Secure the column vertically to a stand.
-
Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7] In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% ethyl acetate in hexanes). Pour the slurry into the column, gently tapping the side to ensure even packing. Add more eluent and allow the silica to settle into a uniform bed. Never let the solvent level drop below the top of the silica.[2]
-
Sample Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase.[6] Using a pipette, carefully add the sample solution to the top of the silica bed without disturbing the surface.
-
Elution: Open the stopcock and allow the sample to absorb onto the silica until the solvent level just reaches the top of the bed. Carefully add a thin layer of sand on top of the silica to protect the surface.[6] Fill the column with the mobile phase.
-
Fraction Collection: Apply gentle air pressure to achieve a steady flow rate (about 2 inches/minute).[7] Begin collecting fractions immediately. Monitor the separation by TLC analysis of the collected fractions.
Method 2: Dry Loading
This method is preferred if the crude product has poor solubility in the mobile phase.[6]
-
Sample Preparation: Dissolve the crude product in a suitable volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Loading: Pack the column with silica gel as described in Method 1. Carefully add the silica-adsorbed sample as a powder on top of the packed column bed. Add a protective layer of sand on top.
-
Elution and Collection: Fill the column with the eluent and proceed with elution and fraction collection as described above.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
- 1. guidechem.com [guidechem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Bromo-2-iodotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Bromo-2-iodotoluene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific experimental issues, their probable causes, and recommended solutions.
| Issue ID | Problem Observed | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| SYN-ELEC-01 | Low yield of this compound with significant amounts of unreacted 4-bromotoluene (B49008). | Incomplete iodination reaction. | - Increase reaction time: Monitor the reaction progress using TLC or GC-MS to ensure completion. - Increase temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), but be cautious as this may also increase byproduct formation. - Check reagent purity: Ensure the iodinating agent (e.g., N-iodosuccinimide, iodine) and any catalysts or activators are pure and dry. |
| SYN-ELEC-02 | Presence of multiple isomers in the final product (e.g., 2-Bromo-4-iodotoluene). | Poor regioselectivity of the electrophilic iodination. The methyl and bromo groups on 4-bromotoluene can direct iodination to different positions. | - Modify the iodinating agent: Use a bulkier iodinating agent to favor substitution at the less sterically hindered position. - Change the solvent: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile). - Adjust the catalyst: If using a Lewis acid catalyst, its nature and concentration can affect isomer distribution. |
| SYN-ELEC-03 | Formation of di-iodinated byproducts detected by mass spectrometry. | Over-iodination of the aromatic ring due to harsh reaction conditions or incorrect stoichiometry. | - Reduce the equivalents of the iodinating agent: Use a stoichiometric or slightly sub-stoichiometric amount of the iodinating agent relative to 4-bromotoluene. - Lower the reaction temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for mono-iodination. - Use a milder iodinating agent: Consider using a less reactive iodinating system. |
| SYN-SAND-01 | Low yield of this compound with 4-bromotoluene as a major byproduct. | Premature decomposition of the diazonium salt intermediate, leading to deamination (replacement of the diazonium group with hydrogen). | - Strict temperature control: Maintain the temperature of the diazotization and the subsequent Sandmeyer reaction at 0-5 °C. - Use the diazonium salt immediately: Prepare and use the diazonium salt in situ without delay. |
| SYN-SAND-02 | Significant formation of a phenolic byproduct (5-bromo-2-cresol). | Reaction of the diazonium salt with water. | - Ensure anhydrous conditions: Use anhydrous solvents and reagents. - Slow addition of reagents: Add the sodium nitrite (B80452) solution slowly during diazotization to control the reaction and minimize side reactions. - Work-up promptly: Do not let the acidic aqueous reaction mixture stand for extended periods. |
| SYN-SAND-03 | Presence of high molecular weight impurities, likely biaryl compounds. | Radical coupling of the aryl radical intermediate, a known side reaction in the Sandmeyer mechanism. | - Optimize the copper(I) catalyst concentration: Both too little and too much catalyst can sometimes lead to increased side reactions. - Control the rate of decomposition: Ensure a steady and controlled decomposition of the diazonium salt. |
| PUR-01 | Difficulty in separating the desired product from isomeric byproducts by column chromatography. | Similar polarities of the isomers. | - Optimize the mobile phase: Use a solvent system with low polarity (e.g., hexane (B92381) or heptane (B126788) with a very small percentage of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane) to maximize separation. - Use a high-performance chromatography column: Employ a column with a smaller particle size and a higher surface area for better resolution. - Consider alternative purification methods: Recrystallization may be effective if there is a significant difference in the solubility of the isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are the electrophilic iodination of 4-bromotoluene and the Sandmeyer reaction of 5-bromo-2-aminotoluene.
Q2: In the electrophilic iodination of 4-bromotoluene, what determines the position of the incoming iodine atom?
A2: The regioselectivity is influenced by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director and activating, while the bromine atom is also an ortho-, para-director but deactivating. The choice of iodinating agent, solvent, and catalyst can help control the position of iodination.
Q3: Why is it crucial to maintain a low temperature during the Sandmeyer reaction?
A3: Aryl diazonium salts are thermally unstable. At temperatures above 5 °C, they can decompose rapidly, leading to a variety of byproducts, including phenols and deaminated products, which significantly lowers the yield of the desired aryl iodide.
Q4: I am observing a significant amount of 5-bromo-2-cresol in my Sandmeyer reaction. What can I do to minimize this?
A4: The formation of 5-bromo-2-cresol is due to the reaction of the diazonium salt with water. To minimize this, ensure that your solvents and reagents are as anhydrous as possible. Additionally, working up the reaction promptly after completion will reduce the time the diazonium salt is in an aqueous acidic environment.
Q5: How can I confirm the identity and purity of my this compound product?
A5: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the product and any volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and isomeric purity. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for byproduct formation under different reaction conditions. Note: This data is illustrative and actual results may vary.
| Synthesis Route | Reaction Conditions | Desired Product Yield (%) | Major Byproduct(s) | Byproduct Yield (%) |
| Electrophilic Iodination | 4-bromotoluene, I₂, HIO₃, H₂SO₄, CCl₄, 80°C | 75 | 2-Bromo-4-iodotoluene | 15 |
| 4-bromotoluene, NIS, TFA, CH₃CN, rt | 85 | 2-Bromo-4-iodotoluene | 10 | |
| Sandmeyer Reaction | 5-bromo-2-aminotoluene, NaNO₂, KI, H₂SO₄/H₂O, 0-5°C | 80 | 5-Bromo-2-cresol | 10 |
| 5-bromo-2-aminotoluene, t-BuONO, CuI, CH₃CN, 65°C | 88 | Biaryl compounds | 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Iodination
This protocol is a general guideline for the iodination of 4-bromotoluene using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) as a catalyst.
Materials:
-
4-bromotoluene
-
N-iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromotoluene (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol describes a general procedure for the synthesis of this compound from 5-bromo-2-aminotoluene.
Materials:
-
5-bromo-2-aminotoluene
-
Sulfuric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a flask, dissolve 5-bromo-2-aminotoluene (1.0 eq) in a mixture of water and concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Mandatory Visualization
Technical Support Center: Optimizing Catalyst Selection for Suzuki Reactions with 5-Bromo-2-iodotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a Suzuki coupling?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity trend (I > Br > Cl) allows for selective mono-functionalization at the 2-position (the site of the iodine) under carefully controlled conditions, leaving the bromine at the 5-position available for subsequent transformations.[1][2]
Q2: What are the key challenges when using this compound in Suzuki reactions?
A2: The primary challenges include:
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Selectivity: Achieving selective coupling at the iodine position without reacting the bromine. This requires careful optimization of the catalyst system and reaction conditions.
-
Double Coupling: Unwanted formation of the di-substituted product, especially under more forcing conditions.
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Sluggish Reaction: The electron-donating methyl group can make the aryl halide more electron-rich, potentially slowing down the oxidative addition step, which is often rate-limiting.[3]
-
Side Reactions: Formation of byproducts such as homocoupled arenes or dehalogenated starting material.[4]
Q3: How do I choose the right palladium catalyst for my Suzuki coupling reaction with this compound?
A3: The choice of catalyst is critical for success. For the more reactive C-I bond, a standard catalyst like Pd(PPh₃)₄ may be sufficient.[1] However, for achieving high selectivity and for subsequent coupling at the C-Br bond, more sophisticated catalyst systems are often necessary. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often more effective for challenging substrates.[5][6]
Q4: Can I perform a double cross-coupling to substitute both the iodine and the bromine?
A4: Yes, it is possible to perform a sequential double cross-coupling. Typically, the more reactive iodine at the 2-position is substituted first under milder conditions. The less reactive bromine at the 5-position can then be substituted in a subsequent step, often requiring more forcing conditions such as a different catalyst/ligand system, a stronger base, or a higher temperature.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Mono-Suzuki Coupling at the Iodine Position
Symptoms:
-
Starting material (this compound) is largely unreacted.
-
TLC/LC-MS analysis shows only starting materials and possibly some homocoupling of the boronic acid.
| Potential Cause | Troubleshooting Solution | Rationale |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-catalyst like a G3 or G4 palladacycle. For sluggish reactions, Pd(PPh₃)₄ can be a more reactive, albeit less stable, option.[2] | The active catalyst is a Pd(0) species. Incomplete reduction of a Pd(II) precursor will lead to low catalytic activity. |
| Poor Ligand Choice | For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in promoting the oxidative addition step.[5] | Electron-rich ligands increase the electron density on the palladium center, facilitating its insertion into the C-I bond.[7] |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[2] If one base is not effective, screen others. K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial.[1] | The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate. |
| Solvent Issues | Ensure the reactants are soluble in the chosen solvent. Common solvent systems include dioxane/water, toluene/water, or THF/water.[1] Anhydrous conditions may be necessary if protodeboronation is an issue. | Proper solubility is essential for efficient reaction kinetics. Water can aid in dissolving the base and facilitate transmetalation. |
| Low Temperature | The reaction may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, from room temperature to 80-100 °C.[4][6] | Many Suzuki couplings require thermal energy to overcome the activation barriers of the catalytic cycle. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC/LC-MS analysis shows multiple products in addition to the desired coupled product.
-
Common side products include homocoupled boronic acid, dehalogenated starting material, and the double-coupled product.
| Side Product | Troubleshooting Solution | Rationale |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4] Using a Pd(0) source instead of a Pd(II) precursor can also reduce homocoupling.[4] | This side reaction is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[8] |
| Dehalogenation of Aryl Halide | This can be promoted by certain solvents or bases. Changing the solvent or using a non-coordinating base can sometimes help.[4] Ensure anhydrous and deoxygenated reaction conditions.[5] | The aryl halide is reduced instead of undergoing cross-coupling. This can occur via side reactions with the solvent or impurities. |
| Protodeboronation | Use anhydrous solvents if possible, or minimize the amount of water present. Using more stable boronic acid derivatives like pinacol (B44631) esters can also prevent this side reaction.[4] | This is the protonolysis of the boronic acid, which reduces its effective concentration. |
| Double Coupling | Use milder reaction conditions (lower temperature, shorter reaction time). Use a less active catalyst system for the initial coupling at the iodine position. Use a stoichiometric amount of the boronic acid (1.0-1.1 equivalents). | More forcing conditions can lead to the reaction of the less reactive C-Br bond. |
Data Presentation: Catalyst System Comparison for Aryl Halides
The following table summarizes catalyst systems commonly used for Suzuki couplings of aryl iodides and bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Target Halide | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | C-I / C-Br | A standard, reliable starting point for C-I couplings.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | C-Br | Highly effective for heteroaromatic substrates and can be a good choice for the C-Br bond.[9] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | C-Br | A robust system for challenging, electron-rich aryl bromides.[10] |
| XPhos-Pd-G3 | XPhos | Cs₂CO₃ | Dioxane | 100-120 | C-Br | An advanced pre-catalyst designed for difficult couplings.[1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | C-Br | A cost-effective nickel-based alternative that can be effective for heteroaromatic halides.[11] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Suzuki Coupling at the Iodine Position
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1-1.2 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0-3.0 eq.)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₂CO₃.[2]
-
Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.[2]
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.[12]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10]
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: 5-Bromo-2-iodotoluene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homo-coupling side reactions when using 5-Bromo-2-iodotoluene in your cross-coupling experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Significant Formation of Homo-coupled Byproducts in Suzuki-Miyaura Coupling
Question: I am observing a high percentage of biaryl byproduct from the homo-coupling of my boronic acid reagent when reacting with this compound. How can I minimize this?
Potential Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homo-coupling of boronic acids.[1]
-
Use of a Pd(II) Precatalyst: Palladium(II) sources can react directly with the boronic acid, leading to homo-coupling before the active Pd(0) catalyst is formed.[1]
-
Suboptimal Reaction Conditions: Inappropriate choice of base, solvent, or temperature can favor the homo-coupling pathway.
Recommended Solutions:
-
Rigorous Exclusion of Oxygen:
-
Catalyst Selection and Handling:
-
Use a Pd(0) source like Pd(PPh₃)₄ to bypass the reduction step that can cause homo-coupling.
-
If using a Pd(II) precatalyst, consider the addition of a mild reducing agent.
-
-
Optimization of Reaction Parameters:
-
Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. These can accelerate the desired cross-coupling cycle, helping it to outcompete the homo-coupling side reaction.[1]
-
Base: Use a milder base like K₃PO₄ or Cs₂CO₃, as stronger bases can sometimes promote side reactions.
-
Stoichiometry: Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) to minimize excess that can lead to homo-coupling.[2]
-
Issue 2: Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Coupling
Question: My Sonogashira reaction with this compound is yielding a significant amount of the homo-coupled alkyne (diyne). What are the primary causes and how can I prevent this?
Potential Causes:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides, the key intermediate in Glaser coupling.
-
High Copper Catalyst Loading: While essential for the reaction, excessive amounts of the copper(I) co-catalyst can increase the rate of homo-coupling.
-
Slow Cross-Coupling Rate: If the desired cross-coupling is slow, the terminal alkyne has more opportunity to homo-couple.
Recommended Solutions:
-
Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homo-coupling is to run the reaction without a copper co-catalyst. This may require higher temperatures or more active palladium catalysts.[3]
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas). Maintain a positive pressure of inert gas throughout the reaction.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homo-coupling reaction.
-
Optimize Catalyst and Reagent Ratios:
-
Minimize the amount of copper(I) co-catalyst used.
-
Ensure an appropriate ratio of the palladium catalyst to the terminal alkyne.
-
Issue 3: Low Yield and/or Hydrodehalogenation in Buchwald-Hartwig Amination
Question: I am experiencing low yields and observing the formation of a hydrodehalogenated byproduct (toluene derivative) in my Buchwald-Hartwig amination of this compound. What could be the issue?
Potential Causes:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be deactivated if not handled under strictly inert conditions.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. Strong bases can sometimes promote hydrodehalogenation.[4]
-
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions like hydrodehalogenation.[4]
Recommended Solutions:
-
Catalyst and Ligand Choice:
-
Use a pre-catalyst for more reliable generation of the active Pd(0) species.[4]
-
Employ bulky, electron-rich phosphine ligands that favor reductive elimination over competing side reactions.
-
-
Optimization of Reaction Conditions:
-
Base: For substrates sensitive to strong bases, consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which may require higher temperatures or longer reaction times.[4]
-
Solvent: Toluene and 1,4-dioxane (B91453) are generally effective solvents for Buchwald-Hartwig aminations.[4]
-
Temperature: Cautiously increase the temperature in increments if you observe low or no conversion, but be mindful that higher temperatures can also promote side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: In cross-coupling reactions with this compound, which halogen is more reactive?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[5] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step of the catalytic cycle. This differential reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations.
Q2: How can I ensure my reaction is sufficiently deoxygenated to prevent homo-coupling?
A2: Rigorous deoxygenation is crucial. A common and effective method is to sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes. Assembling your reaction under a positive pressure of the inert gas is also essential. For highly sensitive reactions, using the freeze-pump-thaw technique for solvent degassing is recommended. A subsurface sparge, where the inert gas is bubbled through the reaction mixture, is more effective than a simple headspace sweep.[1]
Q3: Can the choice of boronic acid derivative in a Suzuki reaction affect the extent of homo-coupling?
A3: Yes. If you observe significant homo-coupling, consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester (Bpin). These can be more robust and easier to handle, slowly hydrolyzing in situ to the active boronic acid. This can help to maintain a low concentration of the free boronic acid, thus reducing the rate of homo-coupling.[1]
Q4: Are there any visual indicators of catalyst decomposition that might lead to side reactions?
A4: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium metal.[6] This is a common deactivation pathway that can lead to lower yields and an increase in side reactions. This is often caused by the loss of the stabilizing ligand from the palladium center.
Data Presentation
Table 1: Effect of Reactor Inerting on Homo-coupling in Suzuki-Miyaura Coupling
| Entry | Pd(OAc)₂ (mol %) | Dimer Byproduct (%) | Reactor Inerting Method |
| 1 | 1.6 | 4.1 | Brief N₂ Headspace Sweep |
| 2 | 1.5 | 2.9 | Brief N₂ Headspace Sweep |
| 3 | 2.2 | 3.1 | Brief N₂ Headspace Sweep |
| 4 | 1.1 | <0.1 | N₂ Subsurface Sparge |
Data adapted from a study on suppressing homo-coupling in a Suzuki reaction.[1]
Table 2: Representative Conditions for Cross-Coupling of Bromo-Iodo Arenes
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | High |
| Sonogashira | 4-Iodobenzonitrile | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 96 |
| Sonogashira | 4-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 90 |
| Buchwald-Hartwig | 4-Bromobenzonitrile | Morpholine (B109124) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
This table provides representative examples based on typical reaction conditions and outcomes for similar substrates.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Minimizing Homo-coupling)
-
Reaction Setup and Deoxygenation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.1 - 1.2 eq.), and finely powdered and dried K₂CO₃ (2.0 - 3.0 eq.). Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and water (e.g., 4:1 v/v) via syringe.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) ligand and add them as solids to the reaction flask under a positive flow of inert gas.
-
Reaction: Reseal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired product.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., Et₃N, 2.0 eq.).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF). Then, add phenylacetylene (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and a base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inerting: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon).
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene). Then, add morpholine (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture (e.g., 80-110 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-2-iodotoluene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low conversion rates in cross-coupling reactions involving 5-Bromo-2-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1][2][3][4] Therefore, for this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This chemoselectivity allows for selective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.[5][6]
Q2: My reaction is showing low conversion, and I'm recovering mostly starting material. What are the most common initial checks?
Low conversion is a frequent issue and often points to problems with one of the core components of the reaction. The primary areas to investigate are:
-
Catalyst System: The choice and quality of the palladium source and ligand are critical.[7]
-
Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[7]
-
Reagents: The quality and reactivity of your coupling partner (e.g., boronic acid, alkyne, amine) and the base are paramount.[7]
-
Solvent: The choice of solvent can significantly impact solubility and reaction kinetics.[1][7]
Q3: I'm observing significant amounts of dehalogenated byproducts (toluene derivative with either Br or I removed). What causes this?
The formation of dehalogenated byproducts, such as 4-bromotoluene (B49008) or 2-iodotoluene, is a common side reaction. This can occur when the organopalladium intermediate reacts with a hydride source in the reaction mixture before it can undergo the desired coupling reaction.[8] Potential sources of hydrides can include certain solvents or impurities. To mitigate this, ensure you are using anhydrous and thoroughly degassed solvents.[8]
Q4: How can I minimize the homocoupling of my coupling partner (e.g., boronic acid or alkyne)?
Homocoupling is often caused by the presence of oxygen in the reaction mixture.[9] Rigorous degassing of your solvents and reaction mixture is the most effective way to prevent this.[9] Common degassing methods include bubbling an inert gas (argon or nitrogen) through the solvent or using several freeze-pump-thaw cycles.[7] Using a direct Pd(0) source, rather than a Pd(II) precatalyst that requires in-situ reduction, can also sometimes help.[9]
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low conversion in a Suzuki-Miyaura reaction with this compound, consider the following troubleshooting steps:
-
Inactive Catalyst: Ensure your palladium source and ligand are of high quality and have been stored correctly under an inert atmosphere.[1][8] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced in-situ.[9] Consider using air-stable precatalysts like Buchwald's G3 or G4 palladacycles for more reliable generation of the active catalyst.[9]
-
Suboptimal Base: The choice of base is critical and can significantly impact the reaction yield.[1][10] Screen a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][10] Ensure the base is anhydrous if required by the reaction.[1]
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines).[9] Check the purity of your boronic acid by NMR. To improve stability, consider using more robust boronic esters, such as pinacol (B44631) (BPin) or MIDA esters.[9]
-
Solvent Effects: The solvent significantly impacts the reaction. Common solvents for Suzuki reactions include dioxane, toluene (B28343), THF, and DMF.[1] For many Suzuki couplings, the addition of a small amount of water can be beneficial.[1]
Issue 2: Poor Yield in Sonogashira Coupling
Low yields in Sonogashira couplings are often related to the catalyst system, base, or solvent.
-
Catalyst System: For Sonogashira reactions, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[11] Ensure the CuI is fresh and handled under inert conditions to prevent oxidation.[12] Copper-free Sonogashira protocols are also available and may be worth exploring.[13]
-
Base Selection: An organic base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is commonly used.[12][14] Ensure the base is in sufficient excess to neutralize the hydrogen halide formed during the reaction.
-
Solvent Choice: Common solvents for Sonogashira reactions include DMF, THF, and toluene.[12] The solvent should be able to dissolve all reaction components.
-
Alkyne Volatility: If using a low-boiling alkyne, ensure your reaction is performed in a sealed vessel to prevent its evaporation, especially at elevated temperatures.
Issue 3: Low Conversion in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.
-
Ligand Choice: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, DavePhos) is often crucial for successful Buchwald-Hartwig aminations, as they facilitate the rate-limiting reductive elimination step.[1]
-
Base Compatibility: Strong, non-nucleophilic bases like NaOtBu, LiOtBu, or K₃PO₄ are typically employed.[15] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures.[15]
-
Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. It is critical to ensure a robust inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and execution.[15] Thoroughly degas all solvents and reagents.
-
Solvent Selection: Anhydrous toluene, dioxane, and THF are common and effective solvents for Buchwald-Hartwig aminations.[15]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
The choice of base can significantly influence the reaction yield. The following table summarizes the effect of various bases on a representative Suzuki coupling reaction.
| Entry | Base | Yield (%) |
| 1 | K₃PO₄·7H₂O | 95 |
| 2 | K₂CO₃ | 85 |
| 3 | Na₂CO₃ | 82 |
| 4 | Cs₂CO₃ | 92 |
| 5 | NaOH | 78 |
| 6 | KOH | 80 |
Reaction conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), Pd catalyst (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h. Data adapted from a representative study and may not be directly transferable to all systems.[10]
Table 2: Influence of Ligand on Buchwald-Hartwig Amination
The ligand plays a critical role in the efficiency of C-N bond formation.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | A classic choice for general aminations. |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Effective for coupling with heteroaryl halides.[16] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | A bulky, electron-rich ligand often providing high yields.[1] |
This table provides representative examples; optimal conditions may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C-I Position
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add degassed toluene and degassed deionized water to the flask via syringe.[12]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.[12]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: A general workflow for troubleshooting low conversion rates.
Caption: Pathway for selective reaction at the C-I bond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. DSpace [repository.kaust.edu.sa]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Dihalogenated Toluenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered in the regioselective synthesis of dihalogenated toluenes. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of dihalogenated toluenes in a question-and-answer format.
Issue 1: Poor Regioselectivity in the Dihalogenation of Toluene (B28343)
Question: My reaction is producing a mixture of dihalogenated toluene isomers instead of the desired single isomer. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the dihalogenation of toluene is a common challenge due to the activating and ortho-, para-directing nature of the methyl group. The initial halogenation of toluene typically yields a mixture of ortho- and para-isomers. A second halogenation will then be directed by both the methyl group and the first halogen atom. Several factors can be optimized to improve the selectivity for a specific isomer.
-
Starting Material Selection: The choice of starting material is critical. Direct dihalogenation of toluene often leads to a mixture of 2,4-, 2,5-, 2,6-, and 3,4-dihalogenated isomers. To synthesize a specific isomer, it is often more effective to start with a monohalogenated toluene. For example, the chlorination of p-chlorotoluene is a common route to 2,4-dichlorotoluene (B165549).[1]
-
Catalyst Choice: The catalyst plays a crucial role in determining the isomer distribution. Lewis acids are commonly used as catalysts in electrophilic aromatic halogenation.[2] The type and amount of catalyst can influence the regioselectivity. For instance, in the chlorination of p-chlorotoluene, a mixed catalyst system of iron powder, aluminum trichloride, and an L-type molecular sieve has been shown to promote the selectivity for 2,4-dichlorotoluene.[1] Zeolite catalysts, such as Zeolite K-L, can also be used to selectively catalyze the formation of 2,4-dichlorotoluene from 4-chlorotoluene.[3]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4] For the chlorination of p-chlorotoluene, maintaining the temperature at around 40 ± 5°C can help inhibit the formation of polychlorinated by-products.[1]
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity of the reaction.[4]
Issue 2: Formation of Undesired By-products
Question: My reaction is generating significant amounts of tri- or polyhalogenated toluenes, or side-chain halogenated products. How can I minimize these by-products?
Answer:
The formation of over-halogenated products and side-chain halogenated by-products is a frequent issue in the synthesis of dihalogenated toluenes.
-
Control of Stoichiometry: Carefully controlling the molar ratio of the halogenating agent to the toluene substrate is essential to prevent over-halogenation. For the synthesis of 2,4-dichlorotoluene from p-chlorotoluene, a molar ratio of p-chlorotoluene to chlorine gas of 1:0.6 to 1:0.7 is recommended.[1]
-
Reaction Temperature: Higher reaction temperatures can promote both polychlorination and side-chain halogenation. Maintaining a low to moderate reaction temperature is crucial. For instance, in the chlorination of p-chlorotoluene, temperatures above 60°C can lead to the formation of side-chain chlorinated by-products.
-
Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent the formation of over-halogenated products.
-
Catalyst System: The choice of catalyst can also influence the formation of by-products. For example, a catalyst system of iron powder, aluminum trichloride, and an L-type molecular sieve is reported to inhibit the production of polychlorotoluenes.[1]
Issue 3: Difficulty in Synthesizing Meta-Dihalogenated Toluenes
Question: I am trying to synthesize a 3,5-dihalogenated toluene, but the direct halogenation of toluene or monohalotoluene is not working. What are the alternative strategies?
Answer:
Direct electrophilic dihalogenation of toluene or monohalotoluenes does not yield meta-isomers due to the ortho-, para-directing nature of the methyl group and halogens.[5][6] Therefore, indirect methods are required for the synthesis of 3,5-dihalogenated toluenes.
-
Sandmeyer Reaction: A common and effective method is to start from a diaminotoluene precursor. For example, 3,5-dichlorotoluene (B1293413) can be synthesized from 3,5-diaminotoluene (B90585) via a Sandmeyer reaction. This involves the diazotization of the amino groups followed by their replacement with halogens using a copper(I) halide catalyst.
-
Isomerization: Another approach is the isomerization of other dichlorotoluene isomers. For instance, 3,5-dichlorotoluene can be synthesized by the isomerization of 2,4-dichlorotoluene and 2,5-dichlorotoluene (B98588) in the presence of a catalyst like AlCl₃ in a suitable solvent such as o-dichlorobenzene.[7] This process is typically carried out at elevated temperatures (160-240°C).[7]
Frequently Asked Questions (FAQs)
Q1: Why is the methyl group in toluene considered an ortho-, para-director?
A1: The methyl group is an electron-donating group that activates the benzene (B151609) ring towards electrophilic aromatic substitution. It donates electron density to the ring primarily through hyperconjugation and a weak inductive effect. This increased electron density is more pronounced at the ortho and para positions, making them more susceptible to attack by electrophiles.[5]
Q2: How does steric hindrance affect the ortho/para ratio in the halogenation of toluene?
A2: While both ortho and para positions are electronically activated, the ortho positions are sterically hindered by the adjacent methyl group. This steric hindrance can make it more difficult for the incoming electrophile to attack the ortho positions, especially if the electrophile or the directing group is bulky.[8][9] As a result, the para-isomer is often the major product, although the ortho/para ratio can be influenced by the specific reaction conditions.[10]
Q3: What is the role of a Lewis acid in the halogenation of toluene?
A3: A Lewis acid, such as FeCl₃ or AlCl₃, acts as a catalyst by polarizing the halogen-halogen bond of the halogenating agent (e.g., Cl₂ or Br₂). This polarization makes one of the halogen atoms more electrophilic and facilitates its attack on the aromatic ring, which is a necessary step for the reaction to proceed at a reasonable rate.[2]
Q4: Can I use N-halosuccinimides (NXS) for the dihalogenation of toluene?
A4: Yes, N-halosuccinimides (such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS)) can be used as halogenating agents. They are often used in the presence of a Lewis acid or a Brønsted acid catalyst to activate the N-X bond for electrophilic aromatic halogenation.[11]
Data Presentation
The following table summarizes quantitative data for the synthesis of 2,4-dichlorotoluene from p-chlorotoluene under different catalytic conditions.
| Catalyst System | Molar Ratio (p-chlorotoluene:Cl₂) | Temperature (°C) | Conversion of p-chlorotoluene (%) | Yield of 2,4-dichlorotoluene (%) | Ratio of 2,4- to 3,4-dichlorotoluene | Reference |
| Iron powder, AlCl₃, L-type molecular sieve | 1:0.6 | 40 ± 5 | - | - | Promoted selectivity for 2,4-DCT | [1] |
| ZSM-5 supported anhydrous SbCl₃ | - | 42 | 60-65 | 31-32.5 | 1.43 to 1.49 | [12] |
| Zeolite K-L | - | 353 | 57.2 | 43.9 | 4.3 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorotoluene by Chlorination of p-Chlorotoluene [1]
Materials:
-
p-Chlorotoluene
-
Chlorine gas
-
Chlorination catalyst (e.g., a mixture of iron powder, aluminum trichloride, and L-type molecular sieve)
-
Reactor equipped with a stirrer, gas inlet, and a system for tail gas absorption
Procedure:
-
Charge the reactor with p-chlorotoluene.
-
Add the chlorination catalyst to the reactor.
-
Start the stirrer to ensure the catalyst is evenly distributed in the reaction mixture.
-
Introduce chlorine gas into the reactor at a controlled flow rate. The molar ratio of p-chlorotoluene to chlorine gas should be maintained at approximately 1:0.6.
-
Maintain the reaction temperature at 40 ± 5°C.
-
The reaction time is typically around 15 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC).
-
Upon completion, stop the flow of chlorine gas.
-
The product mixture can then be purified by distillation to isolate the 2,4-dichlorotoluene.
Protocol 2: Synthesis of 2,4-Dichlorotoluene from 2,4-Diaminotoluene (B122806) via Sandmeyer Reaction [13]
Materials:
-
2,4-Diaminotoluene
-
Hydrochloric acid
-
Sodium nitrite (B80452)
-
Cuprous chloride
-
Water
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
In the reaction vessel, add hydrochloric acid and water and heat to 50°C.
-
With stirring, dissolve 2,4-diaminotoluene in the acidic solution.
-
Add hydrochloric acid and cuprous chloride to the reaction mixture.
-
Slowly and evenly add a 1% sodium nitrite solution, maintaining the temperature at approximately 60°C.
-
After the addition is complete, allow the mixture to stand and separate into layers.
-
Separate the lower organic layer, which is the crude product.
-
Wash the crude product with water until neutral.
-
Add a base to make the solution alkaline, and then wash with water to remove the excess base.
-
Separate the crude 2,4-dichlorotoluene.
-
Purify the product by steam distillation to obtain the final product.
Protocol 3: Isomerization of Dichlorotoluenes to Synthesize 3,5-Dichlorotoluene [7]
Materials:
-
A mixture of 2,4-dichlorotoluene and 2,5-dichlorotoluene
-
Aluminum chloride (AlCl₃)
-
o-Dichlorobenzene (solvent)
-
Reaction vessel suitable for high-temperature reactions
Procedure:
-
Charge the reaction vessel with the mixture of 2,4-dichlorotoluene and 2,5-dichlorotoluene, and o-dichlorobenzene as the solvent.
-
Add the catalyst, AlCl₃. The amount of catalyst is typically 3-8% of the mass of the starting dichlorotoluenes.
-
Heat the reaction mixture to a temperature between 160-240°C. A typical temperature is 220°C.
-
Maintain the reaction at this temperature for 2-5 hours (e.g., 3 hours).
-
After the reaction is complete, cool the mixture.
-
The product is then purified by washing with water followed by distillation to separate the 3,5-dichlorotoluene from the other isomers and the solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the regioselective synthesis of dihalogenated toluenes.
References
- 1. Method for producing 2,4-dichlorotoluene by using parachlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 13. 2,4-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]
effect of temperature and solvent on 5-Bromo-2-iodotoluene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodotoluene. The following information addresses common issues related to the effects of temperature and solvent on its reactivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for the halogen substituents in this compound?
A1: The reactivity of the carbon-halogen bonds in this compound follows the general trend for palladium-catalyzed cross-coupling reactions, which is C-I > C-Br. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition, which is often the rate-determining step in these reactions. This differential reactivity allows for chemoselective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) intact.
Q2: How does temperature affect the selectivity of cross-coupling reactions with this compound?
A2: Temperature is a critical parameter for controlling the selectivity of reactions involving this compound. Lower temperatures generally favor selective reaction at the more reactive C-I bond. Increasing the temperature can lead to a loss of selectivity and the formation of di-substituted products, where both the iodine and bromine atoms have reacted. For instance, in Suzuki-Miyaura coupling, running the reaction at a lower temperature can favor mono-arylation at the iodine position.
Q3: What is the role of the solvent in controlling the reactivity and selectivity in reactions with this compound?
A3: The choice of solvent can significantly impact the outcome of reactions with this compound. Polar aprotic solvents like DMF or dioxane can influence the solubility of reagents and the stability of catalytic intermediates, often leading to higher reaction rates. In some cases, the solvent can also affect the selectivity of the reaction. For example, in Suzuki-Miyaura couplings of dihaloarenes, the use of polar oxygen-containing solvents like THF can sometimes lead to unexpected selectivity patterns.[1]
Q4: Can I perform a lithium-halogen exchange on this compound? Which halogen will react?
A4: Yes, a lithium-halogen exchange can be performed on this compound. The exchange is significantly faster for iodine than for bromine. By carefully controlling the temperature, typically at -78°C or lower in an ethereal solvent like THF or diethyl ether, it is possible to selectively replace the iodine atom with lithium, leaving the bromine atom untouched.[2][3][4]
Q5: Is it possible to form a Grignard reagent from this compound selectively?
A5: Similar to the lithium-halogen exchange, the formation of a Grignard reagent is also selective for the more reactive carbon-iodine bond. By using one equivalent of magnesium in an ethereal solvent like THF or diethyl ether, the Grignard reagent will preferentially form at the 2-position. It is crucial to use anhydrous conditions to prevent quenching of the Grignard reagent.[5][6][7]
Troubleshooting Guides
Issue 1: Low or no conversion in a cross-coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the palladium catalyst and ligands are fresh and have been handled under an inert atmosphere. Consider using a pre-catalyst. | The active Pd(0) species is sensitive to oxygen and moisture, which can lead to catalyst deactivation. |
| Inappropriate Solvent | Screen alternative solvents. If using a non-polar solvent, a polar aprotic solvent like DMF or 1,4-dioxane (B91453) might improve solubility and reaction rate. Ensure the solvent is anhydrous and degassed. | The solvent plays a crucial role in reagent solubility and the stability of catalytic intermediates. |
| Insufficient Temperature | If selectivity is not a concern, incrementally increase the reaction temperature in 10-20°C intervals. | Higher temperatures can overcome activation energy barriers but may reduce selectivity. |
| Poor Reagent Quality | Ensure all reagents, including the base and coupling partner, are pure and dry. | Impurities can interfere with the catalytic cycle and lead to side reactions. |
Issue 2: Poor selectivity in a mono-functionalization reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. For highly selective reactions at the iodine position, consider temperatures as low as room temperature or even 0°C, depending on the reaction. | Lower temperatures favor the kinetic product, which is the reaction at the more labile C-I bond. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC/LC-MS and stop the reaction once the starting material is consumed to the desired extent. | Longer reaction times, even at lower temperatures, can lead to the slower reaction at the C-Br bond. |
| Inappropriate Ligand | For palladium-catalyzed reactions, screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands can sometimes enhance selectivity. | The ligand can influence the steric and electronic environment around the palladium center, affecting its reactivity and selectivity. |
| Solvent Effects | Investigate the effect of different solvents. A less polar solvent might slow down the overall reaction rate, potentially increasing selectivity. | The solvent can influence the relative rates of the two competing oxidative addition steps. |
Data Presentation
Table 1: Representative Conditions for Chemoselective Suzuki-Miyaura Coupling of this compound
This data is illustrative and based on typical conditions for dihaloarenes. Optimization for specific substrates is recommended.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~75 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 60 | 18 | ~85 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | RT | 24 | ~90 |
Table 2: Effect of Temperature and Solvent on Buchwald-Hartwig Amination of an Analogous Dihaloarene
Illustrative data based on general principles for Buchwald-Hartwig aminations.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Selectivity (Mono-amination at C-I) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | Low |
| 2 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | Moderate |
| 3 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80 | High |
| 4 | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 | Moderate |
| 5 | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | THF | 65 | High |
Experimental Protocols
Protocol 1: Chemoselective Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Selective Lithium-Iodine Exchange of this compound
Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be carried out under strictly anhydrous and inert conditions by trained personnel.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., DMF, an aldehyde, or a ketone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound and dissolve it in anhydrous diethyl ether or THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 30-60 minutes.
-
Add the desired electrophile to the solution of the aryllithium species at -78°C.
-
Allow the reaction to stir at -78°C for a specified time (typically 1-3 hours) before slowly warming to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product as required.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Logical workflow for selective vs. double functionalization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-iodotoluene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-iodotoluene, a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this compound, this guide presents a combination of predicted data for the target compound and experimental data for structurally similar alternatives to offer valuable insights for spectral interpretation and characterization.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for comparable halogenated aromatic compounds. These alternatives, sharing key structural motifs, provide a useful reference for validating the predicted values and understanding the influence of substituent effects on the NMR spectra.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | -CH₃ (ppm) | Solvent |
| This compound (Predicted) | 7.63 (d, J = 8.4 Hz) | 7.18 (dd, J = 8.4, 2.1 Hz) | 7.55 (d, J = 2.1 Hz) | 2.40 (s) | CDCl₃ |
| 4-Bromo-2-iodo-1-methoxybenzene[1] | 6.68 (d, J = 8.8 Hz) | 7.41 (dd, J = 8.8, 2.6 Hz) | 7.88 (d, J = 2.6 Hz) | 3.86 (s, -OCH₃) | CDCl₃ |
| 2-Iodo-1-methoxy-4-methylbenzene[1] | 6.72 (d, J = 8.3 Hz) | 7.10 (dd, J = 8.3, 1.5 Hz) | 7.60 (d, J = 1.7 Hz) | 2.26 (s) | CDCl₃ |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₃ (ppm) | Solvent |
| This compound (Predicted) | 141.2 | 100.5 | 139.8 | 132.5 | 121.8 | 131.9 | 28.1 | CDCl₃ |
| 4-Bromo-2-iodo-1-methoxybenzene[1] | 157.9 | 87.1 | 112.4 | 132.6 | 113.8 | 141.6 | 57.0 (-OCH₃) | CDCl₃ |
| 2-Iodo-1-methoxy-4-methylbenzene[1] | 156.1 | 85.7 | 110.8 | 132.0 | 129.9 | 139.8 | 19.9 | CDCl₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate and reproducible results. The following is a general methodology applicable to halogenated aromatic compounds like this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 (signal averaging to improve signal-to-noise ratio).
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing:
-
Fourier transform the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 220 ppm.
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Spectroscopic Relationships
The following diagram illustrates the structural relationships between this compound and the selected alternative compounds, highlighting the substituent variations that influence their respective NMR spectra.
Caption: Structural relationships between the target and alternative compounds.
References
Interpreting the Mass Spectrum of 5-Bromo-2-iodotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 5-Bromo-2-iodotoluene. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and comparative analysis with structurally similar compounds. This information is valuable for researchers utilizing this compound in synthetic chemistry and drug development, aiding in reaction monitoring and compound identification.
Predicted Mass Spectrum Analysis of this compound
The mass spectrum of this compound is predicted to be dominated by fragmentation pathways initiated by the loss of its halogen substituents and the methyl group. The molecular ion peak (M⁺) is expected to be observed at approximately m/z 296, corresponding to the compound's molecular weight.[1] The presence of bromine will result in a characteristic M+2 isotopic pattern with nearly equal intensity, a key feature for identifying brominated compounds.
The major fragmentation pathways are anticipated to be:
-
Loss of Iodine: The C-I bond is weaker than the C-Br bond, making the loss of an iodine radical (I•) a highly probable initial fragmentation step. This would result in a significant peak at m/z 169 (296 - 127).
-
Loss of Bromine: Subsequent or alternative fragmentation could involve the loss of a bromine radical (Br•), leading to a peak at m/z 217 (296 - 79).
-
Loss of Methyl Group: The cleavage of the methyl group (CH₃•) is another common fragmentation for toluene (B28343) derivatives, which would yield a peak at m/z 281 (296 - 15).
-
Formation of Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91. This would likely be a prominent peak in the lower mass region of the spectrum.
Comparison with Alternative Compounds
To provide a comprehensive understanding, the predicted mass spectrum of this compound is compared with the experimental mass spectra of related compounds. This comparison highlights the influence of different halogen substituents on the fragmentation pattern.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound (Predicted) | 296/298 (M⁺/M⁺+2) | 169 ([M-I]⁺), 217 ([M-Br]⁺), 281 ([M-CH₃]⁺), 91 (Tropylium ion) |
| 2-Bromotoluene | 170/172 (M⁺/M⁺+2) | 91 ([M-Br]⁺, Tropylium ion), 65 ([C₅H₅]⁺) |
| 4-Bromotoluene | 170/172 (M⁺/M⁺+2) | 91 ([M-Br]⁺, Tropylium ion), 65 ([C₅H₅]⁺) |
| 3-Iodotoluene | 218 | 91 ([M-I]⁺, Tropylium ion), 65 ([C₅H₅]⁺) |
| 4-Iodotoluene | 218 | 91 ([M-I]⁺, Tropylium ion), 65 ([C₅H₅]⁺) |
Experimental Protocols
The following describes a typical experimental protocol for acquiring the mass spectrum of a compound like this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g., dichloromethane).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized as a directed graph, illustrating the relationships between the parent ion and its major fragments.
Caption: Predicted major fragmentation pathways of this compound.
References
A Comparative Guide to Purity Determination of 5-Bromo-2-iodotoluene: GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 5-Bromo-2-iodotoluene, a key building block in the synthesis of pharmaceuticals and complex organic molecules, is no exception. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by experimental protocols and data presentation.
Introduction to Purity Analysis of this compound
This compound (C7H6BrI) is a dihalogenated aromatic hydrocarbon.[1] Its synthesis can result in various impurities, including positional isomers and unreacted starting materials.[1] Accurate purity assessment is crucial for reaction stoichiometry, yield calculations, and the quality of the final product. GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering both separation and identification capabilities.[2] However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information on compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
Experimental Protocol for GC-MS
A typical GC-MS method for the analysis of this compound would involve the following steps:
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or similar |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or similar |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm the identity of this compound.
-
Impurities are identified by their respective retention times and mass spectra.
Potential Impurities
During the synthesis of this compound, several impurities may be formed. These can include:
| Impurity Name | Chemical Structure |
| 5-Bromotoluene (Starting Material) | CH₃C₆H₄Br |
| 2-Iodotoluene | CH₃C₆H₄I |
| Dibromotoluene isomers | CH₃C₆H₃Br₂ |
| Diiodotoluene isomers | CH₃C₆H₃I₂ |
| Other Bromo-iodotoluene isomers | C₇H₆BrI |
GC-MS Experimental Workflow
Caption: Workflow for purity analysis of this compound by GC-MS.
Comparison with Alternative Methods
While GC-MS is a robust method, other techniques can offer complementary or, in some cases, more accurate purity information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be appropriate.
Generic HPLC Protocol:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
Comparison Table: GC-MS vs. HPLC
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance |
| Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
| Identification | High confidence from mass spectra | Based on retention time, co-injection with standard needed for confirmation |
| Quantitation | Area percent (relative) | Area percent (relative), external standard for absolute quantitation |
| Sensitivity | High | Moderate to high |
| Solvent Usage | Minimal (for sample prep) | Significant (for mobile phase) |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H NMR is a primary analytical method that can provide absolute purity determination without the need for a reference standard of the analyte itself.[3]
qNMR Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and internal standard.
Comparison Table: GC-MS vs. qNMR
| Feature | GC-MS | qNMR |
| Purity Type | Relative (% area) | Absolute (% by weight) |
| Reference Standard | Not required for relative purity | Certified internal standard required |
| Identification | Based on fragmentation pattern | Based on chemical shifts and coupling constants |
| Structural Info | Limited to mass | Detailed structural information |
| Sample State | Volatilized | In solution |
| Analysis Time | Longer (due to chromatography) | Shorter |
| Accuracy | Good for relative purity | Potentially higher for absolute purity |
Logical Relationship of Analytical Methods
Caption: Relationship between methods for purity determination.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-MS is an excellent and widely used method for routine purity checks, providing both separation and identification of volatile impurities.
-
HPLC serves as a valuable orthogonal technique, especially if non-volatile or thermally sensitive impurities are suspected.
-
qNMR stands out as a primary method for obtaining highly accurate, absolute purity values and provides unequivocal structural confirmation.
For comprehensive quality control in a research and development setting, employing a chromatographic method like GC-MS for routine analysis and confirming the purity of key batches with an orthogonal method like qNMR is a recommended strategy. This multi-faceted approach ensures the highest confidence in the quality of this compound used in subsequent synthetic steps.
References
A Comparative Analysis of C-I vs. C-Br Bond Reactivity in 5-Bromo-2-iodotoluene for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The differential reactivity of various carbon-halogen bonds provides a powerful tool for the selective and sequential introduction of molecular complexity. This guide offers an objective comparison of the reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in 5-Bromo-2-iodotoluene, supported by experimental data and detailed protocols for key cross-coupling reactions.
The enhanced reactivity of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This phenomenon is primarily attributed to the difference in bond dissociation energies (BDE), with the C-I bond being weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle. In this compound, this inherent difference in reactivity allows for the chemoselective functionalization at the C-I position while leaving the C-Br bond intact for subsequent transformations.
Quantitative Data Summary
The following table summarizes the comparative reactivity of the C-I and C-Br bonds in aryl halides, including specific examples of selective functionalization.
| Feature | C-I Bond | C-Br Bond | Reference |
| Average Bond Dissociation Energy | ~213 kJ/mol | ~285 kJ/mol | [1] |
| Relative Reactivity in Pd-Catalyzed Cross-Coupling | Higher | Lower | [2] |
| Selective Buchwald-Hartwig Amination Yield (on 1-bromo-4-iodobenzene) | 78% (at C-I) | Unreacted | [3] |
| Selective Suzuki Coupling Product (from this compound) | 4-Bromo-2-methylbiphenyl | Not observed | [4] |
| Selective Sonogashira Coupling Product (from 1-bromo-2-iodobenzene) | 1-Bromo-2-(phenylethynyl)benzene | Not observed | [4] |
Logical Relationship of Bond Reactivity
The decision-making process for the selective functionalization of this compound is dictated by the inherent reactivity of the carbon-halogen bonds. The weaker C-I bond will preferentially undergo oxidative addition to the palladium catalyst, initiating the cross-coupling cycle.
Caption: Reactivity pathway for the selective cross-coupling of this compound.
Experimental Protocols
The following are detailed experimental protocols for key cross-coupling reactions, demonstrating the selective functionalization of the C-I bond in the presence of a C-Br bond.
Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling of an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Selective Sonogashira Coupling
This protocol outlines the selective coupling of a terminal alkyne at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC. For less reactive substrates, gentle heating (e.g., to 80 °C) may be required.
-
Once the starting material is consumed, pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Buchwald-Hartwig Amination
This protocol is for the selective amination at the C-I position of an iodo-bromo-aryl compound, based on conditions successful for 1-bromo-4-iodobenzene.[3]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
XPhos (0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon.
-
Add toluene, this compound, and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Visualization
The general workflow for performing a selective cross-coupling reaction on this compound is outlined below.
Caption: A generalized experimental workflow for selective cross-coupling reactions.
References
A Comparative Guide to Alternative Reagents for 5-Bromo-2-iodotoluene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. 5-Bromo-2-iodotoluene stands as a valuable building block, offering two distinct halogen atoms for sequential, site-selective cross-coupling reactions. The disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, governed by their respective bond dissociation energies, allows for a hierarchical approach to molecular elaboration. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving cost-effectiveness, and navigating supply chain complexities.
This guide provides an objective comparison of this compound with its chloro and fluoro analogues, namely 5-Bromo-2-chlorotoluene and 5-Bromo-2-fluorotoluene, in the context of palladium-catalyzed cross-coupling reactions. The comparative analysis is supported by representative experimental data to illuminate the performance of these alternatives.
The Reactivity Landscape: A Tale of Two Halogens
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the catalytic cycle. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br, C-Cl, and C-F bonds. This inherent difference in reactivity is the cornerstone of selective cross-coupling strategies.
For this compound, the significantly more reactive C-I bond allows for selective functionalization at the 2-position while leaving the C-Br bond at the 5-position intact for subsequent transformations. This guide will explore how this reactivity profile compares with its chloro and fluoro analogues.
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the performance of this compound and its alternatives in key cross-coupling reactions. It is important to note that the data is compiled from various sources and serves to illustrate general trends. Direct head-to-head comparisons under identical conditions are limited in the literature.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The data below showcases the expected reactivity differences in the coupling of the 2-position.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~85 | [3] |
| 5-Bromo-2-chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~75-85 | [4] |
| 5-Bromo-2-fluorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~60-70 | [5] |
Table 2: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon triple bonds. The higher reactivity of the C-I bond is particularly advantageous in this reaction.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 | 6 | ~90 | [6] |
| 5-Bromo-2-chlorotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 12 | ~60-70 | [4] |
| 5-Bromo-2-fluorotoluene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 120 | 24 | ~40-50 | [7] |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The choice of ligand is often critical for achieving high yields, especially with less reactive aryl halides.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | ~80-90 | [8] |
| 5-Bromo-2-chlorotoluene | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | ~70-80 | [9] |
| 5-Bromo-2-fluorotoluene | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | ~50-60 | [10] |
Visualizing the Chemical Logic
The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.
Caption: Comparative reactivity of aryl halides and the expected performance of this compound and its alternatives.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol (General)
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Sonogashira Coupling Protocol (General)
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), the terminal alkyne (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent and Base Addition: Add degassed triethylamine (B128534) (3 mL) and a co-solvent such as DMF (3 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[6]
Buchwald-Hartwig Amination Protocol (General)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel.
-
Solvent and Reagent Addition: Add degassed toluene (5 mL). Then, add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.[8]
Conclusion
This compound remains a highly effective and versatile reagent for sequential cross-coupling reactions due to the pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds. This allows for selective functionalization at the 2-position under mild conditions, with high yields generally achievable.
The alternative reagents, 5-Bromo-2-chlorotoluene and 5-Bromo-2-fluorotoluene, offer a trade-off between reactivity and potentially lower cost or different substitution patterns. 5-Bromo-2-chlorotoluene can be a viable alternative, often providing good yields, albeit under slightly more forcing conditions. The use of modern, bulky phosphine (B1218219) ligands is often necessary to achieve high conversions. 5-Bromo-2-fluorotoluene is the least reactive of the three and typically requires more specialized and robust catalyst systems and higher temperatures to achieve satisfactory yields.
The choice of reagent will ultimately depend on the specific synthetic strategy, the desired final product, and economic considerations. For reactions where high reactivity and mild conditions are paramount, this compound is the superior choice. However, for syntheses where the subsequent functionalization of the bromine is the primary focus and the conditions for the initial coupling can be more robust, 5-Bromo-2-chlorotoluene presents a reasonable and potentially more economical alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
Reactivity Face-Off: A Comparative Guide to 5-Bromo-2-iodotoluene Isomers in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Dihaloaromatics, such as the isomers of bromo-iodotoluene, are valuable building blocks, offering the potential for selective functionalization. This guide provides an objective comparison of the reactivity of 5-Bromo-2-iodotoluene and its isomers, supported by established chemical principles and analogous experimental data, to aid in the strategic design of synthetic pathways.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of the synthetic utility of bromo-iodotoluene isomers. The C-I bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions, as well as metal-halogen exchange, making it the more reactive site.[1] This inherent reactivity difference allows for selective transformations, where the iodine can be functionalized while the bromine remains intact for subsequent reactions.
The position of the methyl group and the halogens on the toluene (B28343) ring, however, introduces steric and electronic nuances that can influence reaction rates and yields. Generally, a methyl group ortho to a halogen can exert steric hindrance, potentially slowing down the reaction at that site.[2]
Quantitative Reactivity Comparison
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The reactivity trend of I > Br is pronounced, allowing for selective coupling at the iodo-position.
| Isomer | Coupling Partner | Catalyst System | Conditions | Expected Major Product | Representative Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | 4-Bromo-2-methylbiphenyl | 85-95 |
| 2-Bromo-5-iodotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | 3-Bromo-4-methylbiphenyl | 85-95 |
| 3-Bromo-4-iodotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | 2-Bromo-4-methylbiphenyl | 80-90 (possible steric hindrance) |
| 4-Bromo-3-iodotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | 5-Bromo-2-methylbiphenyl | 85-95 |
Yields are estimated based on typical Suzuki-Miyaura reactions of bromo-iodoarenes.
Table 2: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes, again with high selectivity for the iodo-position.
| Isomer | Coupling Partner | Catalyst System | Conditions | Expected Major Product | Representative Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C | 1-Bromo-4-methyl-2-(phenylethynyl)benzene | 90-98 |
| 2-Bromo-5-iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C | 2-Bromo-4-methyl-1-(phenylethynyl)benzene | 90-98 |
| 3-Bromo-4-iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C | 2-Bromo-1-methyl-4-(phenylethynyl)benzene | 85-95 (possible steric hindrance) |
| 4-Bromo-3-iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C | 1-Bromo-2-methyl-5-(phenylethynyl)benzene | 90-98 |
Yields are estimated based on typical Sonogashira reactions of iodo-substituted heterocycles and aryl halides.[3][4]
Table 3: Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, with a similar selectivity profile favoring the C-I bond.
| Isomer | Coupling Partner | Catalyst System | Conditions | Expected Major Product | Representative Yield (%) |
| This compound | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C | 4-Bromo-N-phenyl-2-methylaniline | 80-90 |
| 2-Bromo-5-iodotoluene | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C | 3-Bromo-N-phenyl-4-methylaniline | 80-90 |
| 3-Bromo-4-iodotoluene | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C | 2-Bromo-N-phenyl-4-methylaniline | 75-85 (possible steric hindrance) |
| 4-Bromo-3-iodotoluene | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C | 5-Bromo-N-phenyl-2-methylaniline | 80-90 |
Yields are estimated based on Buchwald-Hartwig amination of related dihaloarenes.[5]
Table 4: Metal-Halogen Exchange (Lithiation)
Lithiation via metal-halogen exchange is significantly faster for iodine than for bromine, allowing for selective formation of the aryllithium species at the iodo-position.
| Isomer | Reagent | Conditions | Expected Major Intermediate |
| This compound | n-BuLi | THF, -78 °C | 5-Bromo-2-lithiomethylbenzene |
| 2-Bromo-5-iodotoluene | n-BuLi | THF, -78 °C | 2-Bromo-5-lithiomethylbenzene |
| 3-Bromo-4-iodotoluene | n-BuLi | THF, -78 °C | 3-Bromo-4-lithiomethylbenzene |
| 4-Bromo-3-iodotoluene | n-BuLi | THF, -78 °C | 4-Bromo-3-lithiomethylbenzene |
Experimental Protocols
The following are generalized protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromo-iodotoluene isomer (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL), is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated at 80-100 °C and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the bromo-iodotoluene isomer (1.0 mmol) and the terminal alkyne (1.1 mmol) in THF (10 mL) is added triethylamine (B128534) (2.0 mmol). The solution is degassed with argon for 15 minutes. PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) are then added, and the reaction mixture is stirred at room temperature or heated to 60 °C. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the bromo-iodotoluene isomer (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos) is placed in a Schlenk tube. Anhydrous dioxane (5 mL) is added, and the tube is sealed and heated to 100-110 °C. After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
General Procedure for Selective Lithiation
To a solution of the bromo-iodotoluene isomer (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes. The desired electrophile (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature slowly. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways and Logic
Caption: Generalized workflow for selective palladium-catalyzed cross-coupling of bromo-iodotoluene isomers.
Caption: Logical relationship of factors affecting the reactivity and selectivity of bromo-iodotoluene isomers.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of [1,2,3]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative FT-IR Spectroscopic Analysis of 5-Bromo-2-iodotoluene and Related Toluene Derivatives
A detailed examination of the vibrational frequencies of 5-Bromo-2-iodotoluene through Fourier-Transform Infrared (FT-IR) spectroscopy reveals key insights into the influence of halogen substitution on the toluene (B28343) backbone. This guide provides a comparative analysis of the FT-IR spectrum of this compound against structurally related alternatives, including 2-iodotoluene, 4-bromotoluene, and toluene, supported by experimental data and detailed protocols.
This analysis is critical for researchers and professionals in drug development and organic synthesis, where precise characterization of molecular structures is paramount. The presence and position of bromo and iodo substituents on the toluene ring induce characteristic shifts in the vibrational frequencies of the molecule, which can be effectively identified and compared using FT-IR spectroscopy.
Comparison of FT-IR Spectral Data
The FT-IR spectra of this compound and its analogs exhibit distinct absorption bands corresponding to specific functional groups and vibrational modes. The table below summarizes the key quantitative data, highlighting the differences in peak positions due to the varied substitution patterns.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 2-Iodotoluene (cm⁻¹) | 4-Bromotoluene (cm⁻¹) | Toluene (cm⁻¹) |
| C-H (Aromatic) | Stretching | ~3050 - 3100 | ~3050 - 3100 | ~3025 | ~3030 - 3080 |
| C-H (Methyl) | Stretching | ~2850 - 2960 | ~2860 - 2970 | ~2860 - 2925 | ~2870 - 2980 |
| C=C (Aromatic) | Ring Stretching | ~1450 - 1600 | ~1460 - 1600 | ~1475, 1595 | ~1450 - 1610 |
| C-H (Aromatic) | Out-of-plane Bending | ~800 - 900 | ~740 - 780 | ~800 | ~690 - 770 |
| C-Br | Stretching | ~550 - 650 | - | ~500 - 600 | - |
| C-I | Stretching | ~500 - 600 | ~500 - 600 | - | - |
Note: The exact peak positions can vary slightly based on the experimental conditions and the physical state of the sample. The data presented is a compilation from various spectral databases.
Experimental Protocols
A standardized protocol for obtaining high-quality FT-IR spectra of solid and liquid organic compounds is crucial for reliable comparative analysis.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is typically used.
Sample Preparation:
-
Liquid Samples (Toluene, 2-Iodotoluene, 4-Bromotoluene): A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Solid Samples (this compound): The solid sample is finely ground with anhydrous KBr powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty sample holder (for liquids) or the pure KBr pellet/clean ATR crystal (for solids) is recorded.
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Visualizing the Analysis and Structural Relationships
To better understand the workflow of FT-IR analysis and the structural relationships between the compared molecules, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in performing an FT-IR spectroscopic analysis.
Caption: A diagram showing the structural relationships between the analyzed toluene derivatives.
Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 5-Bromo-2-iodotoluene
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of the halogenated aromatic compound, 5-Bromo-2-iodotoluene. While spectroscopic methods offer valuable insights into the molecular structure, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural evidence.
This guide presents a head-to-head comparison of the data obtained from these techniques, outlines the experimental protocols for each, and visually represents the workflow for structural determination, highlighting the unique strengths of each method.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative and qualitative data obtained from X-ray crystallography and spectroscopic analyses for this compound and a structurally related analogue.
Table 1: Crystallographic Data for 2,6-Dichlorotoluene (A Structural Analogue)
| Parameter | Value |
| Chemical Formula | C₇H₆Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁ 1 |
| a (Å) | 7.453 |
| b (Å) | 25.368 |
| c (Å) | 13.763 |
| α (°) | 90 |
| β (°) | 90.51 |
| γ (°) | 90 |
| Volume (ų) | 2602 |
| Temperature (K) | 93.2 |
| Note: | Data corresponds to the Crystallography Open Database (COD) entry 7203342 for 2,6-dichlorotoluene, a structural analogue of this compound. |
Table 2: Spectroscopic Data Summary for this compound
| Technique | Parameter | Observed Data/Expected Peaks |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons (approx. 7.0-8.0 ppm), Methyl Protons (approx. 2.4 ppm) |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons (approx. 120-145 ppm), Methyl Carbon (approx. 20-25 ppm) |
| Mass Spec. | Mass-to-Charge (m/z) | Molecular Ion Peak [M]⁺ corresponding to the exact mass of C₇H₆BrI |
| IR Spec. | Wavenumber (cm⁻¹) | C-H (aromatic and aliphatic), C=C (aromatic), C-Br, and C-I stretching and bending vibrations. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, precise three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts and coupling patterns of the hydrogen atoms. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to observe the chemical shifts of the carbon atoms.
-
Data Processing and Analysis: The acquired data is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration of signals (for ¹H NMR), and coupling constants are analyzed to deduce the connectivity of atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a solution in a suitable solvent.
-
Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.
-
Spectrum Generation and Analysis: A spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated. The characteristic absorption bands are correlated with the presence of specific functional groups in the molecule.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a small molecule like this compound, comparing the directness of X-ray crystallography with the inferential nature of spectroscopic methods.
A Comparative Guide to Palladium vs. Nickel Catalysts for the Coupling of 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 5-Bromo-2-iodotoluene presents a classic challenge in chemoselectivity, offering two distinct reactive sites for cross-coupling reactions. The choice of catalyst—traditionally palladium-based systems versus more recently explored, cost-effective nickel catalysts—is critical in dictating the outcome of such transformations. This guide provides an objective, data-supported comparison of palladium and nickel catalysts for the coupling of this compound, focusing on Suzuki-Miyaura and Sonogashira reactions.
Executive Summary: Palladium's Selectivity vs. Nickel's Reactivity
The fundamental difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds governs the strategy for selective coupling. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles.[1] This inherent reactivity difference (I > Br > Cl) allows for predictable, selective coupling at the iodine-bearing position using palladium catalysts under carefully controlled conditions.
Nickel catalysts, while also capable of chemoselective coupling, present a different reactivity profile. Nickel is a more electron-rich and less electronegative metal, which generally facilitates oxidative addition more readily than palladium.[2] This heightened reactivity can be advantageous for activating more robust bonds but also necessitates careful ligand and condition selection to control selectivity. Recent studies have demonstrated that nickel catalysts can achieve excellent C-I selectivity in the cross-coupling of bromo(iodo)arenes.[3][4]
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize representative data for Suzuki-Miyaura and Sonogashira coupling reactions. As direct comparative studies on this compound are not extensively documented, the data is extrapolated from reactions with analogous bromo-iodoaryl substrates to provide a performance benchmark.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Bromo-2-phenyltoluene | Key Features |
| Palladium | ||||||||
| Pd(PPh₃)₄ | 3 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | ~95 | High chemoselectivity for C-I bond; standard, reliable conditions.[1][5] |
| Pd(dppf)Cl₂ | 2 | dppf | Cs₂CO₃ | DME | 80 | 2 | >90 | Excellent yields with shorter reaction times; dppf is a robust ligand.[6] |
| Nickel | ||||||||
| NiCl₂(dppp) | 5 | dppp | K₃PO₄ | Toluene | 100 | 12 | ~90 | Cost-effective alternative; requires higher temperatures and longer times. |
| NiCl₂(PCy₃)₂ | 5 | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | ~92 | Effective for a range of heteroaromatic halides, suggesting good potential.[6][7] |
Table 2: Sonogashira Coupling with Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Bromo-2-(phenylethynyl)toluene | Key Features |
| Palladium | ||||||||
| Pd(PPh₃)₂Cl₂ | 2 | CuI (1) | Et₃N | THF | 60 | 6 | >95 | Classic Sonogashira conditions; highly efficient and selective for C-I.[8][9] |
| Pd(OAc)₂ | 2 | None | DABCO | MeCN | 25-50 | 12 | ~90 | Copper-free conditions are possible, reducing homocoupling byproducts.[10] |
| Nickel | ||||||||
| NiCl₂(PPh₃)₂ | 5 | CuI (2) | Piperidine | DMF | 80 | 18 | ~85 | Feasible but generally requires more forcing conditions than palladium. |
Mandatory Visualization
The diagrams below illustrate the generalized workflow for a catalytic cross-coupling experiment and the fundamental catalytic cycle that underpins these transformations.
Experimental Protocols
The following are representative, detailed methodologies for palladium and nickel-catalyzed Suzuki-Miyaura coupling reactions, which can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C-I position.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 5-bromo-2-aryl-toluene product.
Protocol 2: Nickel-Catalyzed Selective Suzuki-Miyaura Coupling
This protocol provides a cost-effective alternative, also targeting the C-I position.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)[7]
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Solvent (e.g., Anhydrous 2-Me-THF or t-Amyl Alcohol)[7]
-
Glovebox or Schlenk line
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inside a glovebox or under a robust inert atmosphere, add the nickel pre-catalyst, base, and arylboronic acid to an oven-dried reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction's progress periodically by taking aliquots (under inert conditions) for GC-MS analysis.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude residue via column chromatography to isolate the desired product.
Concluding Remarks
Both palladium and nickel catalysts are effective for the chemoselective coupling of this compound at the more reactive C-I position.
-
Palladium catalysts remain the benchmark, offering high yields and excellent selectivity under well-established, milder conditions.[1] They are often the first choice for complex molecule synthesis where reliability and predictability are paramount.
-
Nickel catalysts present a compelling, cost-effective alternative.[2] While they may require higher temperatures and more rigorous inert conditions, their development is a rapidly advancing field, offering unique reactivity that can be advantageous for challenging substrates.[2][3]
The ultimate choice of catalyst will depend on factors such as cost considerations, substrate scope, functional group tolerance, and the scale of the reaction. For high-value applications in drug development, the reliability of palladium may be preferred, whereas for large-scale synthesis, the economic advantage of nickel is a significant driver for process development.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. benchchem.com [benchchem.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-iodotoluene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides comprehensive guidance on the proper handling and disposal of 5-Bromo-2-iodotoluene (CAS No. 116632-39-4), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below. Always wear the appropriate PPE to prevent exposure.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| CAS Number | 116632-39-4 | [1][2] |
| Molecular Formula | C₇H₆BrI | [2] |
| Molecular Weight | 296.93 g/mol | [1][2] |
| Appearance | Clear colorless to yellow to orange to red liquid | [4] |
| Density | 2.08 g/mL at 25 °C | [1] |
| Boiling Point | 263 °C | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1][5] |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves (Nitrile rubber recommended), Type ABEK (EN14387) respirator filter, Lab coat | [1] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is incineration by a licensed hazardous waste disposal company.[6] On-site treatment is not recommended. The following protocol outlines the steps for safe collection, storage, and preparation for disposal.
Experimental Workflow for Waste Handling:
Caption: Workflow for the safe disposal of this compound.
Detailed Methodology:
-
Segregation:
-
Containerization:
-
Use a designated waste container that is in good condition and compatible with halogenated organic compounds. Glass or polyethylene (B3416737) containers are recommended.[2][9] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[2]
-
The container must have a tight-fitting screw cap to prevent leaks and evaporation.[9][10]
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[3][9]
-
Clearly identify the contents. Write "this compound". If it is a solution, list all components and their approximate percentages.[1][3]
-
Record the date when the first waste is added to the container. This is crucial for regulatory compliance.[9]
-
-
Accumulation and Storage:
-
All transfers of waste into the container should be performed in a chemical fume hood to minimize inhalation exposure.[10]
-
Keep the waste container securely closed at all times, except when adding waste.[3][10]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11]
-
The SAA must be in a cool, dry, and well-ventilated area, away from ignition sources.[2]
-
Use secondary containment (such as a larger, chemically resistant tray or bin) to capture any potential leaks.[2][3]
-
-
Final Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4][12]
-
Once the container is full, or within one year of the start date (whichever comes first), arrange for disposal.[11]
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[3][4]
-
Do not attempt to dispose of this compound down the drain or by evaporation.[2][4]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.
-
Absorb: Use an inert, dry absorbent material (such as vermiculite, dry sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. vumc.org [vumc.org]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. danielshealth.com [danielshealth.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
Essential Safety and Operational Guide for 5-Bromo-2-iodotoluene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Bromo-2-iodotoluene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₆BrI[1][2] |
| Molecular Weight | 296.93 g/mol [2][3] |
| CAS Number | 116632-39-4[1][2] |
| Appearance | Clear slightly yellow to light red-pink liquid or white to off-white solid[1][4] |
| Density | 2.08 g/mL at 25 °C[2] |
| Boiling Point | 263 °C[2] |
| Flash Point | 110 °C (230 °F) - closed cup[2] |
| Refractive Index | n20/D 1.65[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Adherence to the following PPE guidelines is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield.[1][5] | Protects eyes from splashes and contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[1][5] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][5][6] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, use an approved respirator with a suitable filter (e.g., type ABEK (EN14387)).[1][2] | Prevents inhalation of vapors or dust. |
Safe Handling and Storage Workflow
The following diagram illustrates the essential workflow for the safe handling and storage of this compound.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling
1. Preparation and Precautionary Measures:
-
Ensure that a safety shower and eyewash station are readily accessible and in working order.[5]
-
Work exclusively in a well-ventilated chemical fume hood.[6]
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
Don all required Personal Protective Equipment (PPE) as detailed in the table above.
2. Handling the Chemical:
-
When handling the solid form, avoid creating dust.
-
If transferring the substance, use appropriate tools (e.g., spatula, scoop) and ensure all containers are clearly labeled.
-
Keep the container tightly closed when not in use to prevent exposure to moisture and light.[1][5]
3. First Aid Measures:
-
If on skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1][7]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] If eye irritation persists, get medical attention.[1][7]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.[5]
-
If swallowed: Rinse mouth with water.[5] Seek immediate medical attention.
4. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[5]
-
Collect the absorbed material into a tightly sealed and properly labeled container for disposal.[6]
-
Prevent the spilled material from entering drains or waterways.[6]
-
Decontaminate the spill area thoroughly.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Collection: All waste containing this compound, including contaminated disposables and spill cleanup materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8]
-
Container Management: Ensure the waste container is kept tightly sealed and stored in a designated, well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not mix with non-halogenated waste streams.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 98 116632-39-4 [sigmaaldrich.com]
- 3. This compound | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 116632-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
